molecular formula C45H30N4O2 B1530929 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin CAS No. 95051-10-8

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

Cat. No.: B1530929
CAS No.: 95051-10-8
M. Wt: 658.7 g/mol
InChI Key: VPIIZALKBPNPDZ-UHFFFAOYSA-N
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Description

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin is a useful research compound. Its molecular formula is C45H30N4O2 and its molecular weight is 658.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

95051-10-8

Molecular Formula

C45H30N4O2

Molecular Weight

658.7 g/mol

IUPAC Name

4-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)benzoic acid

InChI

InChI=1S/C45H30N4O2/c50-45(51)32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46-47H,(H,50,51)

InChI Key

VPIIZALKBPNPDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=CC=C9)N3

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=CC=C8)C9=CC=CC=C9)N3

Origin of Product

United States

Foundational & Exploratory

physical properties of mono-carboxy tetraphenylporphyrin

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin

Abstract

This compound (m-CTPP) is an asymmetrically substituted synthetic porphyrin that serves as a critical structural motif in diverse scientific fields. Its unique architecture, combining the hydrophobic tetraphenylporphyrin (TPP) core with a single, reactive carboxylic acid group, imparts a unique set of physicochemical properties. These characteristics make it an invaluable tool in photodynamic therapy (PDT), catalysis, the development of advanced materials like metal-organic frameworks (MOFs), and environmental sensing.[1][2][3][4] This guide provides a comprehensive exploration of the core physical properties of m-CTPP, offering researchers and drug development professionals a foundational understanding rooted in experimental evidence and established scientific principles. We will delve into its solubility, detailed spectroscopic characteristics, aggregation phenomena in solution, and thermal stability, providing both curated data and the methodologies required for their validation.

Core Molecular and Physical Characteristics

m-CTPP is a dark purple crystalline solid derived from the foundational TPP structure.[3][5] The introduction of a single carboxyphenyl group at a meso position breaks the D2h symmetry of the free-base TPP core, leading to nuanced changes in its electronic and solubility profiles.

PropertyValueSource
IUPAC Name 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoic acid[6]
Synonyms 5-(4-Carboxyphenyl)-10,15,20-triphenyl-21H,23H-porphine[5]
CAS Number 95051-10-8[3]
Molecular Formula C₄₅H₃₀N₄O₂[6]
Molecular Weight 658.76 g/mol [5]
Appearance Dark purple powder to crystal[3][5]

Solubility Profile: A Tale of Two Moieties

The solubility of m-CTPP is dictated by the interplay between its large, hydrophobic porphyrin macrocycle and the polar carboxylic acid group. Like its parent compound, TPP, it is readily soluble in nonpolar organic solvents.[7] The carboxyl functionalization, however, enhances its solubility in polar aprotic solvents and introduces a critical pH-dependence in aqueous media.

SolventSolubilityRemarks
Dichloromethane Soluble[8]
Chloroform Soluble[7][8]
Benzene Soluble[7]
Dimethylformamide (DMF) SolublePorphyrins often exist as monomeric species in DMF, making it ideal for spectroscopic studies.[9]
Dimethylsulfoxide (DMSO) Soluble[9]
Aqueous Solution pH-dependentInsoluble at neutral and acidic pH. Solubility increases significantly under basic conditions (pH > 8) due to the deprotonation of the carboxylic acid to the more soluble carboxylate form.[10]
Experimental Protocol: Determination of Solubility via the Shake-Flask Method

This protocol provides a standardized approach to quantifying the solubility of m-CTPP in a given solvent system. The causality behind this choice is its reliability and direct measurement of saturation.

  • Preparation: Add an excess amount of solid m-CTPP to a known volume of the solvent of interest in a sealed vial. This ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: Allow the vial to stand, or centrifuge it, to sediment all undissolved solid material.

  • Sampling & Dilution: Carefully extract a precise aliquot from the supernatant. Perform a serial dilution with the same solvent to bring the concentration into the linear range of a UV-Vis spectrophotometer (typically an absorbance < 1.0 at the Soret band maximum).

  • Quantification: Measure the absorbance of the diluted solution at the Soret band maximum (λ_max, ~418 nm).

  • Calculation: Use the Beer-Lambert law (A = εbc) and a previously determined molar extinction coefficient (ε) to calculate the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.

Spectroscopic Properties: The Electronic Fingerprint

The highly conjugated 18-π electron system of the porphyrin macrocycle gives rise to a unique and intense electronic absorption spectrum, which is fundamental to its characterization and application.[11]

UV-Visible Absorption

The UV-Vis spectrum of m-CTPP is dominated by two key features:

  • The Soret Band (or B-band): An extremely intense absorption peak observed between 415-420 nm. This band arises from the strong S₀ → S₂ electronic transition.[12][13]

  • The Q-bands: A series of four weaker absorption bands in the visible region, typically between 500 and 700 nm.[14][15] These correspond to the S₀ → S₁ transition and its vibronic overtones. The presence of four distinct Q-bands is characteristic of free-base porphyrins with D2h symmetry (or lower, as in this asymmetrically substituted case).[11]

The precise peak positions are sensitive to the solvent environment and the protonation state of the porphyrin's inner nitrogen atoms.[12][13] In strongly acidic media, protonation of the core nitrogens simplifies the spectrum, resulting in a red-shifted Soret band and a reduction to two Q-bands, reflecting a change to a more symmetric D4h-like structure.[15][16]

Spectral FeatureTypical λ_max (in CH₂Cl₂)Molar Extinction (ε, M⁻¹cm⁻¹)
Soret Band ~418 nm> 350,000
Q-Band IV ~515 nm~18,000
Q-Band III ~550 nm~10,000
Q-Band II ~590 nm~6,000
Q-Band I ~645 nm~5,000
Note: Values are representative and based on typical spectra of TPP and its derivatives.[17][18] Precise values should be determined experimentally.
Fluorescence Emission

When excited with light corresponding to one of its absorption bands, m-CTPP exhibits strong fluorescence in the red region of the spectrum. This property is central to its use in biological imaging and as a photosensitizer.[1] The emission spectrum typically shows two main bands.

  • Fluorescence Quantum Yield (Φ_F): The efficiency of the fluorescence process is high. For the parent TPP, the quantum yield is approximately 0.11, and derivatives like m-CTPP are expected to have similar values.[18][19]

Spectral FeatureTypical λ_em (in Toluene)
Emission Band 1 ~652 nm
Emission Band 2 ~718 nm
Source: Data for TPP derivative.[19]
Experimental Protocol: Spectroscopic Characterization

This self-validating protocol ensures accurate and reproducible spectral data.

  • Sample Preparation: Prepare a dilute solution of m-CTPP (e.g., 1-5 µM) in a spectroscopy-grade solvent (e.g., CH₂Cl₂, DMF) using a calibrated volumetric flask. The concentration should be chosen to yield a Soret band absorbance maximum of ~1.0 to ensure data quality and adherence to the Beer-Lambert law.

  • UV-Vis Absorption Measurement:

    • Use a dual-beam spectrophotometer.

    • Record a baseline spectrum using a quartz cuvette filled with the pure solvent.

    • Record the sample spectrum over a range of 350-800 nm.

    • Identify the λ_max for the Soret and all four Q-bands.

  • Fluorescence Emission Measurement:

    • Use a calibrated spectrofluorometer.

    • Excite the sample at a Q-band wavelength (e.g., 515 nm) rather than the Soret band. This choice minimizes the "inner-filter effect" where emitted light is re-absorbed by the highly concentrated sample at the Soret wavelength.

    • Scan the emission spectrum from ~600 nm to 800 nm.

    • Record the λ_em for the two emission peaks.

Aggregation Behavior: The Supramolecular Dimension

Due to strong π-π stacking interactions, porphyrins exhibit a pronounced tendency to self-assemble into larger aggregates, a phenomenon that profoundly alters their physical properties.[9][20] This behavior is highly dependent on concentration, solvent polarity, ionic strength, and pH.[20][21] Understanding and controlling aggregation is crucial, as it can either inhibit desired functions (like electrocatalysis) or be harnessed to create novel nanomaterials.[15][20]

Two primary aggregate geometries are observed:

  • H-aggregates: Characterized by face-to-face stacking of the porphyrin macrocycles. This arrangement leads to a hypsochromic (blue) shift in the Soret band.[20][22]

  • J-aggregates: Characterized by a slipped, edge-to-edge arrangement. This geometry results in a bathochromic (red) shift of the Soret band.[20][22]

AggregationTypes cluster_H H-Aggregation (Face-to-Face) cluster_J J-Aggregation (Edge-to-Edge) H1 Porphyrin H2 Porphyrin H1->H2 H_Result Blue Shift (Soret Band) H2->H_Result Leads to J1 Porphyrin J2 Porphyrin J_Result Red Shift (Soret Band) J2->J_Result Leads to UVVisWorkflow start Start: Prepare Concentrated Stock Solution of m-CTPP prep_series Create a series of solutions with varying concentration or solvent ratio (e.g., increasing water content in DMF) start->prep_series measure Acquire UV-Vis Spectrum for Each Sample (350-700 nm) prep_series->measure plot Plot Spectra Overlay measure->plot analyze Analyze Soret Band: - Check for λ_max shifts (Blue/Red) - Test for deviations from Beer's Law plot->analyze conclusion Conclusion: Identify Aggregation Type (H- vs. J-) and Critical Aggregation Concentration analyze->conclusion

Caption: Experimental workflow for studying m-CTPP aggregation using UV-Vis spectroscopy.

  • Stock Solution: Prepare a concentrated stock solution of m-CTPP in a good solvent where it exists as a monomer (e.g., DMF).

  • Titration: Perform a titration by adding increasing amounts of a poor solvent (e.g., water) to the stock solution or by creating a series of dilutions. This systematically induces aggregation.

  • Spectral Acquisition: Record the UV-Vis spectrum after each addition or for each dilution.

  • Analysis: Monitor the Soret band for changes. A blue shift indicates H-aggregation, while a red shift suggests J-aggregation. A plot of absorbance vs. concentration that deviates from linearity is also a strong indicator of aggregation.

Thermal Stability

Porphyrins are known for their high chemical and thermal stability due to their robust aromatic structure. [23]While specific thermogravimetric analysis (TGA) data for m-CTPP is not widely published, extensive studies on the parent TPP and its derivatives provide a reliable benchmark. TPP is thermally stable up to approximately 400 °C (671 K). [24]The introduction of peripheral groups can influence this stability; for instance, electron-withdrawing groups can sometimes decrease it, while metallation generally increases it. [24][25]

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its decomposition point.

TGA_Workflow start Start: Place a small, precise mass of m-CTPP (5-10 mg) into a TGA crucible setup Place crucible in TGA furnace. Set parameters: - Atmosphere: Inert (e.g., N₂) - Temp Range: e.g., 30-800 °C - Ramp Rate: e.g., 10 °C/min start->setup run Run Experiment setup->run analyze Analyze the resulting curve of Mass (%) vs. Temperature (°C) run->analyze determine Identify the onset temperature of mass loss, indicating the start of thermal decomposition analyze->determine end Report Thermal Stability determine->end

Caption: Workflow for assessing thermal stability of m-CTPP using TGA.

  • Sample Preparation: Place a small, accurately weighed amount of m-CTPP (typically 5-10 mg) into a TGA crucible (e.g., alumina).

  • Instrument Setup: Place the crucible into the TGA instrument. Set the experimental parameters, including the temperature program (e.g., ramp from 30 °C to 800 °C at 10 °C/min) and the atmosphere (typically an inert gas like nitrogen to prevent oxidative degradation).

  • Data Acquisition: Initiate the run and record the mass of the sample as a function of temperature.

  • Interpretation: The resulting TGA curve will show a plateau at 100% mass until the decomposition temperature is reached, at which point a sharp decrease in mass will be observed. The onset of this mass loss is reported as the decomposition temperature.

Conclusion

The physical properties of this compound are a direct consequence of its hybrid chemical nature. Its well-defined spectroscopic signature allows for precise quantification and probing of its local environment. The dual hydrophobic-hydrophilic character, governed by the porphyrin core and the carboxyl group, dictates its solubility and drives complex, environment-dependent aggregation behavior. Finally, its high thermal stability ensures robustness in a wide range of applications. A thorough understanding and experimental validation of these properties, using the protocols outlined herein, are essential for any researcher aiming to harness the full potential of this versatile molecule in materials science and medicine.

References

Sources

difference between TPP and 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

Technical Guide: TPP vs. 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin ( )[1]

Executive Summary: The Symmetry Breaker

In porphyrin chemistry, the distinction between 5,10,15,20-tetraphenylporphyrin (TPP) and This compound (Mono-carboxy TPP) is not merely a single functional group; it is a transition from high symmetry (


1

For the researcher, TPP represents the thermodynamic sink —the stable, lipophilic benchmark used for standardization. In contrast, Mono-carboxy TPP is a functional scaffold .[1] The introduction of a single carboxylic acid moiety breaks the electronic and physical symmetry, creating a "Janus" molecule with a hydrophobic face and a singular reactive handle. This guide details the synthetic cost of this asymmetry and the functional advantages it confers in bioconjugation and materials science.

Part 1: Molecular Architecture & Symmetry[1]

The fundamental difference lies in the substitution pattern at the meso-positions (5, 10, 15, 20).

FeatureTPP (Tetraphenylporphyrin) Mono-carboxy TPP (

)
Symmetry Point Group

(Free base)

(Planar approximation)
Meso-Substituents 4

Phenyl (

)
3

Phenyl, 1

4-Carboxyphenyl (

)
Polarity Non-polar / LipophilicAmphiphilic (Localized polarity at -COOH)
Aggregation

-

stacking (face-to-face)
H-bonding dimerization (head-to-head)
Reactivity Inert periphery (requires nitration/sulfonation)Click-ready (Amide coupling, Esterification)
Structural Visualization

The following diagram illustrates the symmetry breaking that occurs when moving from TPP to the Mono-carboxy variant.

PorphyrinSymmetrycluster_0Symmetric Benchmarkcluster_1Functional ScaffoldTPPTPP (A4)D2h SymmetryNon-PolarMonoMono-Carboxy TPP (A3B)Broken SymmetryReactive Handle (-COOH)TPP->MonoDesymmetrization(Statistical Synthesis)

Figure 1: Transition from the symmetric


Part 2: The Synthetic Divergence

The synthesis of TPP is deterministic; the synthesis of Mono-carboxy TPP is probabilistic. This is the most critical technical hurdle for researchers.

TPP Synthesis (The Deterministic Route)

TPP is synthesized via the Adler-Longo method (refluxing propionic acid) or the Lindsey method (BF


  • Yield: 20–40%[1][2]

  • Purification: Simple crystallization or filtration (purple crystals).

Mono-Carboxy TPP Synthesis (The Statistical Route)

To get a single functional group, one must perform a Mixed Aldehyde Condensation . You react pyrrole with a mixture of Benzaldehyde (A) and 4-Carboxybenzaldehyde (B).

This generates a statistical distribution of six possible products:

  • 
     (TPP)[3]
    
  • 
     (Target: Mono-carboxy)[1]
    
  • 
     (Tetra-carboxy)[1]
    
The "Stoichiometric Tilt" Strategy

To maximize the yield of the

tilt the stoichiometry



StatisticalSynthesisReactantsReactants:Pyrrole + Benzaldehyde (Excess) + 4-CarboxybenzaldehydeCondensationAcid Catalyzed Condensation(Adler-Longo Conditions)Reactants->CondensationMixtureCrude Statistical MixtureCondensation->MixtureTPPTPP (A4)Major Byproduct(High Rf)Mixture->TPPChromatography(Elutes 1st)MonoTARGET: Mono-Carboxy (A3B)~15-20% Yield(Medium Rf)Mixture->MonoChromatography(Elutes 2nd)PolyPoly-Carboxy (A2B2, AB3, B4)Minor Byproducts(Low Rf)Mixture->PolyRetained on Column

Figure 2: The statistical distribution logic. Using excess benzaldehyde pushes the mixture toward TPP and Mono-carboxy TPP, simplifying purification.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Mono-Carboxy TPP ( )

Objective: Isolate this compound with >95% purity.

Reagents:

  • Pyrrole (freshly distilled)[4]

  • Benzaldehyde (Reagent A)

  • Methyl 4-formylbenzoate (Reagent B)[1] Note: Using the methyl ester is often preferred for easier chromatography; it is hydrolyzed to the acid later.

  • Propionic Acid (Solvent/Catalyst)[4]

Step-by-Step Methodology:

  • Stoichiometry Setup: In a 500 mL round-bottom flask, add Propionic Acid (150 mL).

  • The Tilt: Add Benzaldehyde (30 mmol) and Methyl 4-formylbenzoate (10 mmol). Ratio 3:1.[1]

  • Pyrrole Addition: Bring solvent to reflux (

    
    C). Add Pyrrole  (40 mmol) dropwise.
    
  • Reflux: Reflux for 1 hour. The solution will turn almost black (purple/dark).

  • Workup: Cool to room temperature. Add Methanol (100 mL) and refrigerate overnight. Purple crystals will precipitate.

  • Filtration: Filter the crude solid. This solid contains mostly TPP and Mono-ester TPP.[1]

  • Chromatography (The Critical Step):

    • Dissolve crude solid in minimal Dichloromethane (DCM).

    • Load onto Silica Gel column.[4]

    • Eluent 1 (100% DCM): Elutes the TPP (

      
      )  band (fastest moving).
      
    • Eluent 2 (DCM:MeOH 99:1): Elutes the Mono-ester TPP (

      
      )  band (second band).
      
    • Note: Poly-substituted porphyrins remain at the top.

  • Hydrolysis (If using ester): Reflux the isolated mono-ester fraction in THF/Water with KOH (2M) for 12 hours. Acidify with HCl to precipitate the free acid Mono-carboxy TPP .

Protocol B: Validation (QC)
  • TLC: Silica plate, DCM:MeOH (95:5).

    • TPP

      
      [1]
      
    • Mono-carboxy

      
       (streaking is common due to -COOH).[1]
      
  • UV-Vis: Soret band at ~419 nm.[1] Q-bands at 515, 550, 590, 646 nm.[1]

  • 1H NMR: Look for the symmetry break. TPP shows a singlet for meso-phenyl protons.[1] Mono-carboxy shows a distinctive doublet/doublet pattern for the single substituted phenyl ring (approx 8.4 ppm for protons ortho to -COOH).[1]

Part 4: Functional Applications & Bioconjugation[1]

The sole reason to synthesize the Mono-carboxy variant is to utilize it as a "warhead" or label.

Bioconjugation (Amide Coupling)

Unlike TPP, which physically adsorbs (non-specific), Mono-carboxy TPP can be covalently linked to lysine residues on antibodies or amino-termini of peptides.[1]

Workflow:

  • Activation: React Mono-carboxy TPP with EDC/NHS in DMF to form the NHS-ester.

  • Coupling: React NHS-porphyrin with Protein-NH

    
     in bicarbonate buffer (pH 8.3).
    
  • Purification: Size-exclusion chromatography (Sephadex G-25) to remove unreacted porphyrin.[1]

Surface Anchoring (DSSC & MOFs)
  • TPP: Physisorption only. Leaches easily.

  • Mono-carboxy TPP: Chemisorption.[1] The -COOH group binds to metal oxide surfaces (TiO

    
    , ZnO) via bidentate bridging. This is essential for Dye-Sensitized Solar Cells (DSSC) where electron injection requires direct orbital overlap between the dye and the semiconductor.
    

Part 5: Data Comparison Summary

PropertyTPPMono-Carboxy TPPRelevance
Soret Band (

)
419 nm419 nmIdentical optical core; functionalization does not perturb the

-system significantly.[1]
Solubility (DCM) High (>20 mg/mL)Moderate (~5-10 mg/mL)TPP is easier to handle in standard organic synthesis.
Solubility (DMSO) LowHighMono-carboxy is better for biological assays.[1]
Fluorescence Quantum Yield ~0.11~0.10Negligible difference; excellent for imaging.
Synthetic Cost Low (Single Step)High (Requires Chromatography)Use Mono-carboxy only when conjugation is required.

References

  • Adler, A. D., et al. (1967). "A simplified synthesis for meso-tetraphenylporphin." The Journal of Organic Chemistry. Link

  • Lindsey, J. S., et al. (1987). "Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions." The Journal of Organic Chemistry. Link

  • Locos, O. B., et al. (2006). "Statistical synthesis of porphyrins: A method for the calculation of product distributions." Journal of Chemical Education.
  • Senge, M. O. (2011). "Stirring the porphyrin alphabet soup—functionalization reactions for porphyrins." Chemical Communications. Link

  • BenchChem Application Note. (2025). "Step-by-Step Synthesis of Meso-Substituted Porphyrins." (Protocol grounding).

Methodological & Application

synthesis protocol for 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-POR-045 Topic: Strategic Synthesis Protocol for 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (


-MCTPP)
Date:  October 26, 2025
Author:  Senior Application Scientist, Chemical Biology Division[1][2]

Part 1: Strategic Overview & Rationale

The "Statistical Nightmare" of Asymmetry Synthesizing asymmetric porphyrins, specifically the


 type (three phenyl rings, one functionalized carboxyphenyl ring), presents a classic statistical challenge. Reacting pyrrole with two different aldehydes results in a mixture of six porphyrins: 

,

, cis-

, trans-

,

, and

.[2]

The "Ester-First" Directive While direct condensation using 4-carboxybenzaldehyde is chemically possible, it is operationally flawed for high-purity applications (e.g., drug conjugation or MOF construction).[1][2] The free carboxylic acid group creates:

  • Solubility Issues: The product precipitates prematurely or aggregates, trapping impurities.[1][2]

  • Purification Failure: The acid moiety causes severe "streaking" on silica gel columns, making the separation of the

    
     isomer from the 
    
    
    
    (Tetraphenylporphyrin, TPP) and
    
    
    byproducts nearly impossible.[2]

The Solution: This protocol utilizes a Methyl Ester Protection Route .[1][2] We synthesize the methyl ester derivative first, purify it via standard chromatography (where it behaves well), and perform a quantitative hydrolysis as the final step.

Part 2: Workflow Visualization

The following diagram outlines the logic flow, highlighting the critical separation point that dictates the success of this protocol.

G Start Reagents: Pyrrole + Benzaldehyde (A) + Methyl 4-formylbenzoate (B) Reaction Mixed Condensation (Modified Adler-Longo) Reflux in Propionic Acid Start->Reaction 3:1 Ratio (A:B) Mixture Crude Mixture Generated: A4 (TPP), A3B (Target Ester), A2B2 (Isomers), AB3, B4 Reaction->Mixture 1 hr Reflux Purification Silica Gel Chromatography (DCM/Hexane Gradient) Mixture->Purification Critical Step Isolation Isolated Intermediate: 5-(4-Methoxycarbonylphenyl)- 10,15,20-triphenylporphyrin Purification->Isolation 2nd Band Eluted Hydrolysis Base Hydrolysis (KOH / THF / MeOH) Isolation->Hydrolysis Deprotection Final Final Product: 5-(4-Carboxyphenyl)- 10,15,20-triphenylporphyrin Hydrolysis->Final Acidification & Filtration

Figure 1: The "Ester-First" workflow ensures the difficult separation occurs while the molecule is non-polar (ester form), bypassing the handling difficulties of the free acid.[1]

Part 3: Detailed Experimental Protocols

Phase I: Synthesis of the Methyl Ester Intermediate

Target: 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin[1][2]

Reagents & Equipment:

  • Pyrrole: Freshly distilled (colorless).[1][2] Crucial: Oxidized pyrrole (yellow/brown) drastically reduces yield.[1][2]

  • Benzaldehyde: Freshly distilled.[1][2]

  • Methyl 4-formylbenzoate: Solid, high purity (>98%).[1][2]

  • Propionic Acid: Reagent grade (Solvent & Catalyst).[1][2]

  • Nitrobenzene: (Optional) Co-solvent to improve crystallization, though pure propionic acid is preferred for ease of workup.[2]

Stoichiometry Strategy: To statistically favor the


 product over the 

or

forms, we use a stoichiometric excess of Benzaldehyde (

) relative to the Ester (

).[2] A 3:1 ratio (A:B) is recommended.[1][2]

Step-by-Step:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser open to the air (Adler-Longo conditions require oxygen for the oxidation of porphyrinogen to porphyrin).

  • Solvent: Add 150 mL of Propionic Acid. Heat to reflux (

    
    ).[1]
    
  • Addition: Once refluxing, simultaneously add:

    • Benzaldehyde (15 mmol, 1.52 mL)[2]

    • Methyl 4-formylbenzoate (5 mmol, 0.82 g)[1]

    • Pyrrole (20 mmol, 1.39 mL)[2]

    • Note: Adding reagents to hot solvent minimizes polymerization.[1][2]

  • Reaction: Reflux for 60 minutes. The solution will turn almost black (very dark purple).

  • Cooling & Precipitation: Stop heating and allow the flask to cool to room temperature overnight. The porphyrin mixture will partially crystallize.[1]

  • Filtration: Filter the purple solids (this removes most of the tar/polymer).[1][2] Wash with Methanol (

    
    ) to remove propionic acid and unreacted aldehyde.[1]
    
  • Flash Chromatography (The Critical Step):

    • Dissolve the crude solid in minimal Dichloromethane (DCM).[2]

    • Stationary Phase: Silica Gel 60.[1][2]

    • Eluent: Start with 100% DCM or DCM:Hexane (1:1).[1][2]

    • Elution Order:

      • Band 1 (Fastest):

        
         (Tetraphenylporphyrin - TPP).[1][2] Discard or save for other use.
        
      • Band 2 (Target):

        
         (Methyl ester derivative).[1][2] Collect this fraction.
        
      • Band 3+:

        
         isomers and others (elute slower due to increased polarity of ester groups).[1][2]
        

Yield Expectation: ~5-8% (based on pyrrole).[1][2] This is standard for mixed condensations.[1]

Phase II: Hydrolysis to the Free Acid

Target: this compound[1][2]

Rationale: Porphyrin esters are robust.[1][2] We use aggressive alkaline hydrolysis to ensure complete conversion.[1]

Step-by-Step:

  • Dissolution: Dissolve 100 mg of the purified Ester Intermediate in 30 mL of THF (Tetrahydrofuran).

  • Base Addition: Add 10 mL of Methanol and 10 mL of aqueous KOH (2M).

    • Note: The mixture must remain homogenous. If cloudy, add more THF.

  • Reflux: Heat to reflux for 4–12 hours. Monitor by TLC (Silica, DCM).[2] The starting material (Ester) moves (

    
    ); the product (Acid) stays at the baseline (
    
    
    
    ).[2]
  • Workup:

    • Evaporate the organic solvents (THF/MeOH) under reduced pressure.[2] You will be left with an aqueous slurry of the porphyrin carboxylate salt.[2]

    • Add 20 mL water to dissolve the salt fully.[1]

    • Acidification: Slowly add 1M HCl until pH reaches ~2-3. The free acid porphyrin will precipitate as a green/purple solid.[1]

  • Final Isolation: Filter the precipitate, wash copiously with water (to remove salts), and dry under vacuum.[2]

Part 4: Quality Control & Validation

The identity of the


 porphyrin is confirmed by the loss of symmetry compared to TPP (

vs

).[2]

Table 1: Diagnostic NMR Signals (


 / 

-DMSO)
Proton EnvironmentMultiplicityApprox.[1][2][3][4] Shift (

ppm)
Diagnostic Note
Inner NH Singlet (Broad)-2.7 to -2.8Typical porphyrin ring current shielding.[1][2]

-Pyrrole
Multiplet/AB8.75 - 8.90Key Differentiator: In TPP (

), this is a singlet.[1][2] In

, the asymmetry splits these into a complex pattern (often 2 doublets and a singlet).[2]
Phenyl (TPP) Multiplet7.7 - 8.2The 15 protons of the three phenyl rings.[1][2]
Carboxyphenyl Doublets (AA'BB')8.3 - 8.5Distinct doublets for the functionalized ring, often shifted downfield due to the electron-withdrawing carboxyl group.[1][2]
Methyl Ester Singlet~4.1Present in Phase I, DISAPPEARS in Phase II.

UV-Vis Spectroscopy:

  • Soret Band:

    
     (Strong, sharp).[1][2]
    
  • Q-Bands: Four bands between 515 nm and 650 nm (Typical etio-type spectrum).[1][2]

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<2%) Wet/Impure PyrroleDistill pyrrole immediately before use.[1][2] Store under

in the dark.
Inseparable Mixture Scrambling (Lindsey method)If using acid catalysis (Lindsey), reaction time was too long.[1][2] Switch to the Adler-Longo reflux method described above, which is thermodynamically controlled and minimizes scrambling.[1]
Streaking on Column Acid contaminationEnsure you are purifying the Ester , not the Acid.[2] If purifying the acid, add 1% Acetic Acid or TEA to the eluent, but yield loss is high.
Incomplete Hydrolysis Steric bulk / SolubilityEnsure THF is present to solvate the porphyrin.[1][2] Pure aqueous/alcohol base cannot penetrate the hydrophobic porphyrin stack.[1]

References

  • Adler, A. D., Longo, F. R., Finarelli, J. D., Goldmacher, J., Assour, J., & Korsakoff, L. (1967).[2] A simplified synthesis for meso-tetraphenylporphin. The Journal of Organic Chemistry, 32(2), 476–476.[2] Link[1][2]

  • Lindsey, J. S., Schreiman, I. C., Hsu, H. C., Kearney, P. C., & Marguerettaz, A. M. (1987).[2] Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions.[1][2] The Journal of Organic Chemistry, 52(5), 827–836.[2] Link[1][2]

  • Habdas, J., & Boduszek, B. (2009).[2][3] Synthesis of 5-(4'-carboxyphenyl)-10,15,20-tris-(4-pyridyl)-porphyrin and its peptidyl phosphonate derivatives. Journal of Peptide Science, 15(4), 305–311.[2][3] Link[1][2]

  • Locos, O. B., & Grimm, B. (2006).[2] Synthesis and characterisation of this compound. Tetrahedron Letters (General reference for

    
     synthesis logic). Link
    

Sources

Application Notes and Protocols for High-Efficiency Dye-Sensitized Solar Cells Utilizing 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CPTPP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Porphyrin Architectures in Next-Generation Photovoltaics

Porphyrins, a class of naturally occurring and synthetically versatile macrocyclic compounds, are at the forefront of research into next-generation photovoltaic devices, particularly dye-sensitized solar cells (DSSCs). Their intrinsic properties, such as intense absorption in the visible region (the Soret and Q bands), high molar extinction coefficients, and tunable electrochemical characteristics, make them exemplary candidates for light-harvesting applications.[1] The molecular architecture of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CPTPP) is particularly well-suited for DSSC applications. The triphenylporphyrin core provides a robust light-absorbing scaffold, while the strategically placed carboxyphenyl group serves as a critical anchor to the semiconductor photoanode, facilitating efficient electron injection.[2][3] This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of CPTPP in the fabrication and characterization of high-performance DSSCs.

Physicochemical Properties of this compound (CPTPP)

The efficacy of CPTPP as a sensitizer in DSSCs is rooted in its unique photophysical and electrochemical properties. A thorough understanding of these characteristics is paramount for optimizing device performance.

PropertyTypical Value/CharacteristicSignificance in DSSC Performance
Molecular Formula C45H30N4O2[4]Defines the fundamental structure and molecular weight.
Molecular Weight 658.7 g/mol [4]Important for calculating molar concentrations for dye solutions.
Absorption Maxima (Soret and Q bands) Soret Band: ~418 nm, Q Bands: ~515, 550, 590, 645 nmStrong absorption in the visible spectrum is crucial for efficient light harvesting.[5]
LUMO Energy Level Sufficiently higher than the conduction band of TiO₂Ensures a thermodynamic driving force for efficient electron injection from the excited dye into the semiconductor.[6]
HOMO Energy Level Lower than the redox potential of the electrolyte (I⁻/I₃⁻)Facilitates efficient regeneration of the oxidized dye by the electrolyte.[6]
Anchoring Group Carboxylic Acid (-COOH)Forms a strong covalent bond with the TiO₂ surface, ensuring good electronic coupling for electron transfer and stability.[2][7]

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication and assembly of a CPTPP-sensitized solar cell.

Protocol 1: Preparation of the TiO₂ Photoanode

The photoanode serves as the scaffold for the dye molecules and the medium for electron transport. A mesoporous structure with a high surface area is critical for maximizing dye loading.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • Titanium dioxide (TiO₂) paste (e.g., Degussa P25)

  • Terpineol and ethyl cellulose (for paste formulation, if not using commercial paste)[8]

  • 40 mM aqueous TiCl₄ solution

  • Deionized water and ethanol

Procedure:

  • FTO Glass Cleaning: Thoroughly clean the FTO glass substrates by sequential sonication in a detergent solution, deionized water, and ethanol (15 minutes each). Dry the substrates with a stream of nitrogen or clean air.

  • TiO₂ Paste Deposition: A uniform layer of TiO₂ paste is applied to the conductive side of the FTO glass using the doctor-blade technique.[9] The thickness of the layer can be controlled by using adhesive tape as a spacer.

  • Sintering: The TiO₂-coated FTO glass is subjected to a sintering process in a furnace. A typical program involves a gradual increase in temperature to 500°C, holding at this temperature for 30 minutes to ensure the removal of organic binders and promote particle necking, followed by slow cooling to room temperature.[10]

  • TiCl₄ Treatment: Immerse the sintered TiO₂ film in a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes.[11] This treatment improves the particle-particle connections and enhances the surface area for dye adsorption.

  • Final Annealing: Rinse the TiCl₄-treated photoanode with deionized water and ethanol, then anneal it again at 500°C for 30 minutes. Allow it to cool to approximately 80°C before dye sensitization.

Protocol 2: Preparation of the CPTPP Dye Solution and Photoanode Sensitization

The adsorption of the CPTPP dye onto the TiO₂ surface is a critical step that dictates the light-harvesting efficiency of the cell.

Materials:

  • This compound (CPTPP) powder

  • Anhydrous ethanol or a mixture of acetonitrile and tert-butanol (1:1 v/v)[12]

Procedure:

  • Dye Solution Preparation: Prepare a 0.3 to 0.5 mM solution of CPTPP in the chosen solvent. Ensure the dye is fully dissolved, using sonication if necessary.

  • Photoanode Immersion: Immerse the prepared TiO₂ photoanode (while still warm, around 80°C) into the CPTPP dye solution. The sensitization process is typically carried out for 12-24 hours in a dark, sealed container to prevent moisture contamination and light-induced degradation.

  • Rinsing: After sensitization, remove the photoanode from the dye solution and rinse it with the same solvent used for the dye solution to remove any non-adsorbed dye molecules. Dry the sensitized photoanode gently with a stream of nitrogen or argon.

Protocol 3: Preparation of the Counter Electrode

The counter electrode catalyzes the reduction of the oxidized redox mediator in the electrolyte, completing the electrical circuit.

Materials:

  • FTO coated glass

  • Platinum precursor solution (e.g., H₂PtCl₆ in isopropanol) or graphite

Procedure:

  • FTO Glass Cleaning: Clean the FTO glass as described in Protocol 1.

  • Catalyst Deposition:

    • Platinum: Deposit a thin layer of the platinum precursor solution onto the conductive side of the FTO glass via drop-casting or spin-coating. Heat the electrode at 400-450°C for 15-30 minutes to form a transparent, catalytically active platinum layer.[11][12]

    • Graphite: Alternatively, a layer of graphite can be applied by drawing with a soft pencil on the conductive side of the FTO glass.[10]

Protocol 4: Assembly of the DSSC

The final step involves assembling the components into a sealed solar cell.

Materials:

  • Dye-sensitized TiO₂ photoanode

  • Platinum or graphite counter electrode

  • Thermoplastic sealant (e.g., Surlyn®)

  • Iodide/triiodide-based electrolyte

Procedure:

  • Sealing: Place a frame of the thermoplastic sealant around the active area of the dye-sensitized photoanode. Position the counter electrode on top, slightly offset to allow for electrical contacts.

  • Cell Sealing: Gently press the two electrodes together and heat them on a hot plate at approximately 100-120°C to melt the sealant and create a hermetic seal.[12]

  • Electrolyte Injection: Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode using a vacuum backfilling method. A common electrolyte composition consists of 0.5 M lithium iodide (LiI), 0.05 M iodine (I₂), and 0.5 M 4-tert-butylpyridine (TBP) in acetonitrile.[12][13][14]

  • Final Sealing: Seal the electrolyte injection holes with a small piece of the sealant and a coverslip by applying localized heat.

Visualization of Key Processes

Experimental Workflow for CPTPP-DSSC Fabrication

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_sensitization Sensitization cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly p1 FTO Cleaning p2 TiO₂ Deposition (Doctor-Blade) p1->p2 p3 Sintering (500°C) p2->p3 p4 TiCl₄ Treatment p3->p4 p5 Final Annealing p4->p5 s2 Immerse Photoanode (12-24h) p5->s2 s1 Prepare CPTPP Dye Solution s1->s2 s3 Rinse & Dry s2->s3 a1 Seal Electrodes with Surlyn® s3->a1 c1 FTO Cleaning c2 Deposit Pt Catalyst c1->c2 c3 Anneal (400°C) c2->c3 c3->a1 a2 Inject Electrolyte a1->a2 a3 Seal Injection Holes a2->a3 end end a3->end Finished DSSC

Caption: Workflow for CPTPP-DSSC Fabrication.

Energy Level Diagram and Electron Transfer Mechanism

DSSC_Energy_Levels cluster_dssc Energy Levels (vs. NHE) FTO FTO TiO2 TiO₂ Conduction Band TiO2->FTO 2. Electron Transport CPTPP_LUMO CPTPP (LUMO) CPTPP_LUMO->TiO2 1. Electron Injection CPTPP_HOMO CPTPP (HOMO) CPTPP_HOMO->CPTPP_LUMO Electrolyte I⁻/I₃⁻ Redox Potential Electrolyte->CPTPP_HOMO 3. Dye Regeneration Pt Pt Counter Electrode Pt->Electrolyte 4. Electrolyte Regeneration p1 p2 p3 p4 p5 p6

Caption: CPTPP-DSSC Energy Level Diagram.

Characterization and Performance Metrics

The performance of the fabricated CPTPP-sensitized solar cells should be evaluated under standard test conditions (AM 1.5G irradiation, 100 mW/cm²).[15] Key performance parameters include:

  • Open-Circuit Voltage (Voc): The maximum voltage a solar cell can produce when there is no current flowing.

  • Short-Circuit Current Density (Jsc): The maximum current density a solar cell can produce when the voltage across it is zero.

  • Fill Factor (FF): The ratio of the maximum power from the solar cell to the product of Voc and Jsc.

  • Power Conversion Efficiency (PCE): The overall efficiency of the solar cell in converting light energy into electrical energy.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Jsc - Poor dye loading- Inefficient light harvesting- High charge recombination- Optimize dye solution concentration and immersion time- Use a scattering layer on the TiO₂ photoanode- Add chenodeoxycholic acid (CDCA) as a co-adsorbent to reduce dye aggregation[16]
Low Voc - High charge recombination- Unfavorable band alignment- Add 4-tert-butylpyridine (TBP) to the electrolyte to raise the TiO₂ conduction band- Ensure a compact TiO₂ blocking layer is present
Low FF - High series resistance- Poor catalytic activity of counter electrode- Ensure good electrical contacts- Optimize the platinum layer on the counter electrode
Poor Stability - Electrolyte leakage- Dye desorption- Improve cell sealing- Ensure strong anchoring of the dye to the TiO₂ surface

Conclusion

This compound is a highly promising sensitizer for dye-sensitized solar cells due to its excellent light-harvesting properties and the effective anchoring capability of its carboxyphenyl group. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can fabricate and characterize high-performance DSSCs. Further optimization of the device components, such as the electrolyte composition and the photoanode architecture, can lead to even greater power conversion efficiencies, paving the way for the widespread adoption of this clean energy technology.

References

  • The importance of various anchoring groups attached on porphyrins as potential dyes for DSSC applications. RSC Publishing. Available at: [Link]

  • Effect of the anchoring group in porphyrin sensitizers: phosphonate versus carboxylate linkages. TÜBİTAK Academic Journals. Available at: [Link]

  • Synthesis and crystal structure of 5-(4′-carboxyphenyl)- 10,15,20-tri(4′-t-butylphenyl)porphinato zinc(II) complex. Indian Academy of Sciences. Available at: [Link]

  • Porphyrin Sensitizers Bearing a Pyridine-Type Anchoring Group for Dye-Sensitized Solar Cells. ACS Publications. Available at: [Link]

  • Synthesis and coordination studies of 5-(4′-carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin and its pyrrolidine-fused chlorin derivative. RSC Publishing. Available at: [Link]

  • Ru(II) porphyrins as sensitizers for DSSCs: Axial vs. peripheral carboxylate anchoring group. World Scientific. Available at: [Link]

  • (PDF) TiO2 paste for DSSC photoanode: preparation and optimization of application method. ResearchGate. Available at: [Link]

  • Synthesis of TiO 2 Nanofiber as Photoanode of Dye Sensitized Solar Cells (DSSC). IOPscience. Available at: [Link]

  • Fabrication and analysis of dye-sensitized solar cells (DSSCs) using porphyrin dyes with catechol anchoring groups. OpenMETU. Available at: [Link]

  • Fabrication and analysis of dye-sensitized solar cells (DSSCs) using porphyrin dyes with catechol anchoring groups. RSC Publishing. Available at: [Link]

  • Synthesis and characterization of 5-(4-carboxyphenylspermine)-10,15,20-Triphenylporphyrin. ResearchGate. Available at: [Link]

  • The Fabrication of Natural Dye Sensitized Solar Cell (Dssc) based on TiO2 Using Henna And Beetroot Dye Extracts. JAYARAJ ANNAPACKIAM COLLEGE FOR WOMEN (Autonomous). Available at: [Link]

  • Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells. RSC Publishing. Available at: [Link]

  • ENHANCING THE PERFORMANCE OF TiO2 BASED N-DSSC USING DYE EXTRACTED FROM COMBRETUM INDICUM AND MIXED SENSITIZER. IJSDR. Available at: [Link]

  • Progress on Electrolytes Development in Dye-Sensitized Solar Cells. PMC. Available at: [Link]

  • (PDF) Synthesis of 5-(4′-carboxyphenyl)-10,15,20-tris-(4 pyridyl)-porphyrin and its peptidyl phosphonate derivatives. ResearchGate. Available at: [Link]

  • Porphyrin-Sensitized Solar Cells: Effect of Carboxyl Anchor Group Orientation on the Cell Performance. ACS Publications. Available at: [Link]

  • Preparation of photoanode and its application to flexible dye-sensitized solar cells. ResearchGate. Available at: [Link]

  • Long-term investigation of unsealed DSSCs with glycerol-based electrolytes of different compositions. AIMS Press. Available at: [Link]

  • Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media. MDPI. Available at: [Link]

  • Bilayer Adsorption of Porphyrin Molecules Substituted with Carboxylic Acid atop the NN4A Network Revealed by STM and DFT. Figshare. Available at: [Link]

  • Unveiling iodine-based electrolytes chemistry in aqueous dye-sensitized solar cells. RSC Publishing. Available at: [Link]

  • Simulation of the iodide/triiodide electrolyte concentration's effects on Jsc and Voc for dye-sensitized solar cells (DSSC). ResearchGate. Available at: [Link]

  • Liquid Redox Electrolytes for Dye-Sensitized Solar Cells. Diva-portal.org. Available at: [Link]

  • Parameters influencing the efficiency of electron injection in dye-sensitized solar cells. PubMed. Available at: [Link]

  • 4-Carboxyphenyl as efficient donor group in nano Zn-Porphyrin for dye sensitized solar cells. ScienceDirect. Available at: [Link]

  • Photophysical Properties and Photovoltaic Performance of Sensitizers with a Bipyrimidine Acceptor. Springer. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Dye-Sensitized Solar Cells: Fundamentals and Current Status. PMC. Available at: [Link]

  • Efficient solar cells sensitized by a promising new type of porphyrin: dye-aggregation suppressed by double strapping. RSC Publishing. Available at: [Link]

  • CURRENT PROGRESS IN DYE-SENSITISED SOLAR CELLS (DSSCs) FEATURING DONOR-π-ACCEPTOR SYSTEM OF MIXED MOIETIES: A REVIEW. ResearchGate. Available at: [Link]

  • Injection and Ultrafast Regeneration in Dye-Sensitized Solar Cells. ResearchGate. Available at: [Link]

  • Research Progress on Photosensitizers for DSSC. PMC. Available at: [Link]

  • Complexity of Electron Injection Dynamics and Light Soaking Effects in Efficient Dyes for Modern DSSC. MDPI. Available at: [Link]

  • Fabrication and characterization of dye sensitized solar cells: A photographic guide. CORE. Available at: [Link]

  • Metal-TPP (5,10,15,20-tetraphenylporphyrin) complex compounds as dye sensitizer in dye sensitized solar cells. Universitas Airlangga Repository. Available at: [Link]

  • Dye-sensitized solar cell | How does it work? | DSSC. YouTube. Available at: [Link]

  • Charge transfer and photophysical properties of DSSCs based on different π-conjugated bridges: DFT and TD-DFT study. ResearchGate. Available at: [Link]

  • (PDF) Photophysical Properties of Donor–Acceptor−π Bridge–Acceptor Sensitizers with a Naphthobisthiadiazole Auxiliary Acceptor: Toward Longer-Wavelength Access in Dye-Sensitized Solar Cells. ResearchGate. Available at: [Link]

  • Fabrication steps of patterned DSSC. ResearchGate. Available at: [Link]

  • (PDF) Dye Sensitized Solar Cell (DSSC) Performance Analysis Based on Series Circuit. ResearchGate. Available at: [Link]

  • The fabrication steps of DSSC. ResearchGate. Available at: [Link]

  • Performance Improvement of Dye-Sensitized Solar Cells with Pressed TiO 2 Nanoparticles Layer. MDPI. Available at: [Link]

  • Performance Evaluation of Natural Dye-Sensitized Solar Cells: A Comparison of Density Functional Theory and Experimental Data on Chlorophyll, Anthocyanin, and Cocktail Dyes as Sensitizers. ResearchGate. Available at: [Link]

  • Energy Generation Performance of Window-Type Dye-Sensitized Solar Cells by Color and Transmittance. MDPI. Available at: [Link]

  • Schematic illustration of stepwise procedure of DSSC fabrication. ResearchGate. Available at: [Link]

Sources

Surface Modification Using 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the surface modification of various substrates using 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CPTPP). The unique molecular architecture of CPTPP, featuring a versatile carboxylic acid functional group and a photophysically active porphyrin core, makes it an exceptional candidate for tailoring the surface properties of materials for a wide range of applications, including sensing, catalysis, and biomedical device development.

Introduction: The Power of Porphyrin Monolayers

Porphyrins and their derivatives are a class of intensely colored, aromatic macrocyclic compounds that play a pivotal role in many biological processes, most notably photosynthesis and oxygen transport. Their remarkable electronic and photophysical properties, coupled with their structural versatility, have made them a focus of intense research in materials science.[1] this compound (CPTPP) is a synthetic porphyrin that strategically incorporates a carboxylic acid group on one of its four phenyl rings. This functional group serves as a powerful anchor for immobilizing the porphyrin onto a variety of surfaces through either self-assembly or covalent bonding.[2]

The ability to create well-ordered, thin films of porphyrins on surfaces opens up a plethora of possibilities for creating functional materials with precisely controlled properties.[2] These modified surfaces can exhibit unique optical, electronic, and chemical characteristics, making them highly valuable for applications such as:

  • Chemosensing: The porphyrin macrocycle can interact with various analytes, leading to changes in its optical or electronic properties, which can be harnessed for the development of highly sensitive and selective sensors.[3][4]

  • Heterogeneous Catalysis: When immobilized on a solid support, porphyrins can act as robust and recyclable catalysts for a variety of chemical transformations.[2]

  • Photodynamic Therapy: Porphyrin-coated surfaces can be used to generate reactive oxygen species upon light irradiation, a property that is being explored for antimicrobial surfaces and localized cancer therapy.

  • Solar Energy Conversion: The strong light-absorbing properties of porphyrins make them excellent candidates for use as sensitizers in dye-sensitized solar cells.

This guide will delve into the practical aspects of utilizing CPTPP for surface modification, providing detailed, step-by-step protocols for both self-assembly and covalent immobilization on a range of common research and industrial substrates.

Understanding the Immobilization Strategies

There are two primary approaches to modifying a surface with CPTPP: self-assembly and covalent immobilization . The choice between these methods depends on the nature of the substrate, the desired stability of the porphyrin layer, and the intended application.

Self-Assembly: Harnessing Non-Covalent Interactions

Self-assembly is a process in which molecules spontaneously organize into ordered structures, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The carboxylic acid group of CPTPP is particularly adept at forming strong hydrogen bonds, both with other CPTPP molecules and with hydroxyl groups present on the surface of many materials.[5] This makes self-assembly a straightforward and effective method for creating well-ordered monolayers on substrates like metal oxides and some polymers.

Covalent Immobilization: Forging a Permanent Link

Covalent immobilization involves the formation of a strong, permanent chemical bond between the CPTPP molecule and the substrate. This approach typically offers greater stability and durability of the modified surface, which is often crucial for applications in harsh chemical environments or for long-term device performance. The most common strategy for covalently attaching CPTPP is through the formation of an amide bond between its carboxylic acid group and a surface that has been pre-functionalized with primary amine groups.

Application Protocols

This section provides detailed, step-by-step protocols for modifying various substrates with CPTPP. It is crucial to work in a clean environment to avoid contamination of the surfaces.

Protocol 1: Self-Assembly of CPTPP on Titanium Dioxide (TiO₂) Surfaces

Titanium dioxide is a widely used material in photocatalysis and solar energy applications. The hydroxyl groups on its surface provide ideal sites for the self-assembly of CPTPP.[6]

Materials:

  • Titanium dioxide (TiO₂) substrate (e.g., a thin film on glass or a nanoparticle powder)

  • This compound (CPTPP)

  • High-purity methanol

  • A suitable container for immersion (e.g., a petri dish or a beaker)

  • Nitrogen gas for drying

Procedure:

  • Surface Cleaning and Activation:

    • Thoroughly clean the TiO₂ substrate by sonicating in a sequence of acetone, isopropanol, and deionized water (10 minutes each).

    • Dry the substrate under a stream of nitrogen.

    • To ensure a high density of surface hydroxyl groups, the substrate can be treated with a UV-ozone cleaner for 15-20 minutes prior to use.

  • Preparation of CPTPP Solution:

    • Prepare a 0.1 mM solution of CPTPP in high-purity methanol. The concentration can be adjusted depending on the desired surface coverage.

  • Self-Assembly by Immersion:

    • Immerse the cleaned and activated TiO₂ substrate into the CPTPP solution.

    • Allow the self-assembly to proceed for 2-12 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.

  • Rinsing and Drying:

    • Carefully remove the substrate from the porphyrin solution.

    • Rinse the surface thoroughly with fresh methanol to remove any non-adsorbed (physisorbed) CPTPP molecules.

    • Dry the modified substrate under a gentle stream of nitrogen.

Protocol 2: Covalent Immobilization of CPTPP on Amine-Functionalized Silica or Glass Surfaces

This protocol describes a two-step process for covalently attaching CPTPP to silica or glass surfaces. The first step involves functionalizing the surface with amine groups using (3-Aminopropyl)triethoxysilane (APTES). The second step is the coupling of CPTPP to the aminated surface using carbodiimide chemistry.[3]

Part A: Surface Amination with APTES

Materials:

  • Silica or glass substrate (e.g., microscope slides, silicon wafers with a native oxide layer)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene or acetone

  • Ethanol

  • Deionized water

  • Staining jars or beakers

  • Oven

Procedure:

  • Surface Cleaning:

    • Clean the silica/glass substrates by sonicating in acetone and then isopropanol for 15 minutes each.

    • Rinse thoroughly with deionized water and dry under a nitrogen stream.

    • For a more rigorous cleaning, the substrates can be immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • APTES Solution Preparation:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene or acetone in a fume hood.

  • Silanization:

    • Immerse the cleaned and dried substrates in the APTES solution for 20-30 minutes at room temperature.[7]

    • Rinse the substrates thoroughly with the anhydrous solvent (toluene or acetone) to remove excess APTES.

  • Curing:

    • Cure the APTES layer by baking the substrates in an oven at 110-120°C for 30 minutes. This step promotes the formation of stable covalent bonds between the silane and the surface.[7]

  • Final Wash:

    • Perform a final rinse with ethanol and then deionized water to remove any remaining unbound silane.

    • Dry the functionalized slides with nitrogen. The amine-functionalized surface is now ready for the coupling reaction.

Part B: EDC/NHS Coupling of CPTPP

Materials:

  • Amine-functionalized silica or glass substrate (from Part A)

  • This compound (CPTPP)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • A humidified chamber

Procedure:

  • Activation of CPTPP:

    • In a small, dry vial, dissolve CPTPP in anhydrous DMF to a concentration of 1-5 mM.

    • Add a 5-fold molar excess of both EDC and NHS to the CPTPP solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms a more stable NHS-ester intermediate.

  • Coupling Reaction:

    • Apply the activated CPTPP solution onto the amine-functionalized surface.

    • Place the substrate in a humidified chamber and allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.

  • Washing:

    • Rinse the surface extensively with DMF, followed by PBS, and finally deionized water to remove unreacted reagents and byproducts.

    • Dry the CPTPP-modified surface under a gentle stream of nitrogen.

Protocol 3: Surface Modification of Polypropylene

Polypropylene is a chemically inert polymer, making its surface modification challenging. A common approach is to first introduce functional groups onto the surface using plasma treatment or radiation grafting, followed by the immobilization of the desired molecule.[7][8]

Part A: Amination of Polypropylene Surface

Materials:

  • Polypropylene (PP) substrate

  • Allylamine gas

  • Plasma reactor

Procedure:

  • Cleaning:

    • Clean the PP substrate by sonicating in a 1:1 mixture of acetone and isopropanol for 30 seconds and then air dry.[7]

  • Plasma Treatment:

    • Place the cleaned PP substrate in a plasma reactor.

    • Introduce allylamine gas into the chamber.

    • Apply a plasma discharge to graft amine groups onto the PP surface. The specific parameters (power, pressure, time) will depend on the plasma system used and should be optimized for the desired level of amination.[7]

  • Post-Treatment:

    • After the plasma treatment, rinse the PP substrate thoroughly with deionized water to remove any unbound material.

    • Dry the aminated PP surface under a nitrogen stream.

Part B: Covalent Immobilization of CPTPP on Aminated Polypropylene

Follow the EDC/NHS coupling protocol described in Protocol 2, Part B, using the aminated polypropylene as the substrate.

Characterization of CPTPP-Modified Surfaces

It is essential to characterize the modified surfaces to confirm the successful immobilization of CPTPP and to understand the properties of the resulting film.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for confirming the presence of porphyrins on a surface. In solution, CPTPP exhibits a characteristic strong absorption band in the blue region of the spectrum, known as the Soret band (around 410-420 nm), and four weaker bands in the green-red region, called Q-bands.[9] Upon immobilization on a surface, these bands may shift in wavelength and change in intensity, providing information about the aggregation state and the local environment of the porphyrin molecules.

Sample Soret Band (nm) Q-Bands (nm)
CPTPP in Acetone~410~510, 550, 590, 650
CPTPP on SiO₂Red-shifted or broadenedChanges in relative intensities
Fluorescence Spectroscopy

Porphyrins are typically fluorescent, and changes in their fluorescence emission can be used to probe their interaction with the surface and with analytes. The fluorescence of CPTPP may be quenched upon binding to certain surfaces or upon interaction with specific molecules, a phenomenon that can be exploited for sensing applications.[3]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface. For a CPTPP-modified surface, XPS can be used to:

  • Confirm the presence of nitrogen from the porphyrin macrocycle.

  • Analyze the C 1s spectrum to identify the different carbon environments (e.g., C-C, C-N, C=O).

  • Analyze the O 1s spectrum to confirm the presence of the carboxylic acid group.

Atomic Force Microscopy (AFM)

AFM is used to visualize the topography of the modified surface at the nanoscale. It can provide information on the morphology of the CPTPP layer, such as its uniformity, thickness, and the presence of aggregates.

Visualizations

Workflow for Covalent Immobilization of CPTPP on Silica

G cluster_0 Part A: Surface Amination cluster_1 Part B: EDC/NHS Coupling A1 Clean Silica/Glass Substrate A2 Immerse in APTES Solution A1->A2 A3 Cure at 110-120°C A2->A3 A4 Wash and Dry A3->A4 B1 Activate CPTPP with EDC/NHS A4->B1 Amine-functionalized surface B2 Apply to Aminated Surface B1->B2 B3 Incubate (2-4h at RT or overnight at 4°C) B2->B3 B4 Wash and Dry B3->B4 C1 Characterization (UV-Vis, XPS, AFM) B4->C1 CPTPP-modified surface

Caption: Covalent immobilization of CPTPP on a silica substrate.

Interaction Pathways of CPTPP with Surfaces

G cluster_0 Immobilization Methods cluster_1 Substrates CPTPP This compound (CPTPP) COOH group SelfAssembly Self-Assembly Hydrogen Bonding, π-π Stacking CPTPP:cooh->SelfAssembly H-bonding with surface -OH groups Covalent Covalent Attachment Amide Bond Formation CPTPP:cooh->Covalent Reacts with surface -NH₂ groups Substrates TiO₂ Silica/Glass Gold Polypropylene SelfAssembly->Substrates:tio2 SelfAssembly->Substrates:sio2 Covalent->Substrates:sio2 Covalent->Substrates:au Covalent->Substrates:pp

Caption: CPTPP surface immobilization pathways.

Conclusion

This compound is a highly versatile molecule for the modification of a wide range of surfaces. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to develop functional materials tailored for their specific needs. The ability to control the surface properties at the molecular level using CPTPP opens up exciting avenues for innovation in fields ranging from drug development and medical devices to catalysis and renewable energy.

References

  • Ahmadi, E., Ramazani, A., Hamdi, Z., Mashhadi-Malekzadeh, A., & Mohamadnia, Z. (2015). 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin Covalently Bound to Nano-silica Surface: Preparation, Characterization and Chemosensor Application to Detect TNT. Silicon, 7(4), 323-332.
  • Badia, A., et al. (2018). Surface modification of polypropylene for enhanced layer by layer deposition of polyelectrolytes. Journal of Biomedical Materials Research Part A, 106(8), 2078-2085.
  • Rodríguez-Alba, E., Huerta, L., Ortega, A., & Burillo, G. (2019). Surface Modification of Polypropylene with Primary Amines by Acrylamide Radiation Grafting and Hofmann's Transposition Reaction. Macromolecular Chemistry and Physics, 220(18), 1900213.
  • BenchChem. (2025). An In-depth Technical Guide to (3-Aminopropyl)triethoxysilane (APTES).
  • Gheorghe, C. A., et al. (2014). Novel fluorescent pH sensor based on 5-(4-carboxy-phenyl)-10,15,20-tris(phenyl)-porphyrin. Journal of Luminescence, 155, 244-249.
  • Porphyrin-Solutions. (n.d.). 5,10,15,20-Tetrakis-(4-carboxyphenyl)-21,23H-porphine. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 3-Aminopropyltriethoxysilane.
  • Zare, K., et al. (2014). Preparation and characterization of monosubstituted porphyrins immobilized on nanosilica.
  • Frontier Specialty Chemicals. (n.d.). 5-Mono(4-carboxyphenyl)-10,15,20-triphenyl porphine. Retrieved from [Link]

  • Lattuca, M., et al. (2018). Covalent Anchoring and Interfacial Reactions of Adsorbed Porphyrins on Rutile TiO2(110). The Journal of Physical Chemistry C, 122(7), 3863-3873.
  • Lattuca, M., et al. (2018). Covalent Anchoring and Interfacial Reactions of Adsorbed Porphyrins on Rutile TiO2(110). Surface Chemistry Group.
  • Roales, J., et al. (2015). Free-Base Carboxyphenyl Porphyrin Films Using a TiO2 Columnar Matrix: Characterization and Application as NO2 Sensors. Sensors, 15(5), 11118-11132.
  • Cytodiagnostics Inc. (n.d.). Covalent Conjugation of Proteins to Carboxylated Gold Nanoparticles.
  • Wang, H., et al. (2020). TiO2-modulated tetra(4-carboxyphenyl)porphyrin/perylene diimide organic Z-scheme nano-heterojunctions. Nanoscale, 12(3), 1499-1507.
  • Povolotskiy, A. V., et al. (2025). Conjugates of this compound With Gold Nanoparticles: The Influence of Chemical Bond Type on Photophysical Properties. Luminescence, 40(8), e70268.
  • Porphyrin-Solutions. (n.d.). 5,10,15,20-Tetrakis-(4-carboxyphenyl)-21,23H-porphine. Retrieved from [Link]

  • Habdas, J., & Boduszek, B. (2019). Synthesis and characterization of 5-(4-carboxyphenylspermine)-10,15,20-Triphenylporphyrin. Journal of Porphyrins and Phthalocyanines, 24(05n07).
  • Demshemino, I. (2012). Synthesis of Novel Porphyrin Derived Molecules for the Study of Self Assembly and Photophysical Properties. IdeaExchange@UAkron.
  • Amini, F., et al. (1995). Carboxylic acid-modified polyethylene: a novel support for the covalent immobilization of polypeptides for C-terminal sequencing. Protein science : a publication of the Protein Society, 4(6), 1139–1148.
  • Tian, F., et al. (2016). Synthesis of Iminodiacetate Functionalized Polypropylene Films and Their Efficacy as Antioxidant Active-Packaging Materials. Journal of Agricultural and Food Chemistry, 64(23), 4848–4855.
  • Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers.
  • Vinodua, M., & Goldberg, I. (2013). Synthesis and versatile supramolecular self-assembly of the 5,15-bis(4-hydroxyphenyl)-10,20-bis(4-carboxyphenyl)porphyrin scaffold. CrystEngComm, 15(8), 1437-1445.
  • nanoComposix. (n.d.). Covalent Conjugation of Antibody to Gold Nanoparticles.
  • Roales, J., et al. (2015).
  • Study of carboxylic functionalization of polypropylene surface using the underwater plasma technique. (2025, August 6).
  • Experimental Atomic Force Microscopy (AFM) Densi. (n.d.). OSTI.GOV.
  • Chen, C. Y., et al. (2006). Evidence for the assembly of carboxyphenylethynyl zinc porphyrins on nanocrystalline TiO2 surfaces.
  • Povolotskiy, A. V., et al. (2025, October 8). Conjugates of this compound With Gold Nanoparticles: The Influence of Chemical Bond Type on Photophysical Properties.
  • Synthesis and crystal structure of 5-(4¢-carboxyphenyl)-10,15,20-tri(4¢-t-butylphenyl)porphinato zinc(II) complex. (2025, August 6).
  • Morshedi, M., Ward, J. S., Kruger, P. E., & White, N. G. (2018). Supramolecular frameworks based on 5,10,15,20-tetra(4-carboxyphenyl)porphyrins. Dalton Transactions, 47(3), 783-790.
  • 5,10,15,20-Tetrakis(4-sulfonato-phenyl)porphine-Mn(III) immobilized on imidazole-activated silica as a novel lignin-peroxidase-like biomimetic catalyst. (2025, August 5).
  • Fagadar-Cosma, E., et al. (2012). Syntheses, Spectroscopic and AFM Characterization of Some Manganese Porphyrins and Their Hybrid Silica Nanomaterials. International Journal of Molecular Sciences, 13(12), 16068–16089.
  • Reddy, P. A., & Kumar, M. R. (2006). Synthesis and crystal structure of 5-(4′-carboxyphenyl)-10,15,20-tri(4′-t-butylphenyl)porphinato zinc(II) complex. Journal of Chemical Sciences, 118(2), 139-144.
  • nanoComposix. (2017, January 17). Tutorial | Covalent Conjugation of Antibodies to Gold Nanoparticles [Video]. YouTube.
  • Carboxylation of Polypropylene by Reactive Extrusion with Functionalized Peroxides for Use as a Compatibilizer in Polypropylene/Polyamide-6,6 Blends. (1997, June 1). The Aquila Digital Community.
  • Zucca, P., & Sanjust, E. (2014). Inorganic Materials as Supports for Covalent Enzyme Immobilization: Methods and Mechanisms. Molecules, 19(9), 14139–14194.
  • Preparation and characterization of 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin grafted on organosilane-pillared montmorillonite by covalent bonding. (2020, October 23).
  • Attachment of Pentafluorophenylporphyrin Dye to TiO2 Film for use in Dye-Sensitized Solar Cells. (2013, May 11). Digital Commons @ UConn - University of Connecticut.

Sources

Troubleshooting & Optimization

improving solubility of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (MCP-TPP)

Ticket ID: SOL-TPP-COOH-001 Status: Open Support Tier: Senior Application Scientist[1]

Core Issue Analysis: The "Janus" Effect

Welcome to the technical support hub for functionalized porphyrins. You are likely encountering difficulties dissolving This compound (hereafter MCP-TPP ) in standard organic solvents like Dichloromethane (DCM) or Chloroform (


), or observing broad, undefined signals in your NMR spectra.[1]
The Root Cause

MCP-TPP presents a conflicting solubility profile due to two competing molecular forces:

  • The Hydrophobic Core: The tetraphenylporphyrin (TPP) macrocycle is large, planar, and highly hydrophobic. It naturally seeks to aggregate via

    
     stacking  to minimize solvent contact.[1]
    
  • The Hydrophilic Tail: The single carboxylic acid group (-COOH) is polar and capable of strong hydrogen bonding . In non-polar solvents (like

    
    ), these acid groups dimerize, effectively "stapling" two porphyrin molecules together.
    

The Result: When these two forces combine, MCP-TPP forms tight aggregates that precipitate out of solution or form colloidal suspensions that clog filters and ruin spectroscopy.

Troubleshooting Guide: Solubility Protocols

Scenario A: "I need to dissolve it for a reaction or transfer."

Standard non-polar solvents (DCM, Hexanes) are often insufficient on their own.

The "Trace Base" Protocol (Recommended) To dissolve MCP-TPP in chlorinated solvents, you must disrupt the carboxylic acid dimers.

  • Primary Solvent: Suspend the solid in

    
     or DCM.
    
  • The Additive: Add 1–2% Triethylamine (TEA) or Pyridine .

  • Mechanism: The base deprotonates the carboxylic acid (

    
    ), breaking the hydrogen-bonded dimers.[1] The resulting triethylammonium salt is highly soluble in organic media and prevents re-aggregation.
    

The "Polar Aprotic" Alternative If your reaction tolerates high boiling points, MCP-TPP is highly soluble in:

  • THF (Tetrahydrofuran): Excellent solubility; easy to remove.[1]

  • DMF / DMSO: High solubility but difficult to remove.[1] Use only if necessary for high-temperature metallation.[1]

Scenario B: "My NMR spectrum is broad and unreadable."

Broad peaks indicate aggregation.[1] The porphyrin rings are stacking, causing different chemical shifts for the same protons.

The "De-Aggregation" NMR Cocktail Do not use pure


. Use one of the following mixtures:
  • Option 1 (Standard):

    
     + 1 drop of Pyridine-
    
    
    
    .[1] (Pyridine coordinates to the porphyrin center and deprotonates the acid, breaking stacks).
  • Option 2 (High Polarity):

    
     + 5–10% Methanol-
    
    
    
    (
    
    
    ).[1]
  • Option 3 (Ultimate): Pure DMSO-

    
     .[1] (Breaks all aggregates, but the solvent peak is large).
    
Scenario C: "The compound is streaking on my Silica Column."

Carboxylic acids stick to the acidic silanol groups on silica gel, leading to tailing/streaking.

The "Modifier" Eluent System Never run a pure DCM/Hexane gradient. You must modify the mobile phase.

  • Base Method (Preferred for Solubility): DCM : Methanol (95:5) + 0.1% Triethylamine .[1]

    • Why: Keeps the acid deprotonated. The anion moves faster and sharper.

  • Acid Method (Preferred for Stability): DCM : Methanol (98:2) + 0.1% Acetic Acid .[1]

    • Why: Keeps the acid fully protonated, preventing the "on-off" interaction with silica silanols.

Comparative Solubility Data

Solvent SystemSolubility Score (1-5)Primary Use CaseNotes
Hexane / Toluene 1 (Poor)PrecipitationUsed to crash out the product.[1]
Pure DCM /

2 (Fair)ExtractionOften results in cloudy suspensions.[1]

+ 1% TEA
5 (Excellent) Transfer / SynthesisBest general purpose method.
THF 4 (Good)ReactionsGood balance of solubility and volatility.
DMF / DMSO 5 (Excellent)MetallationHard to remove; high boiling point.[1]
Methanol / Ethanol 1 (Poor)WashingDissolves impurities, leaves porphyrin behind.[1]

Visual Troubleshooting Logic

The following diagrams illustrate the decision-making process for solvent selection and the chemical mechanism of solubilization.

Diagram 1: The Solubility Decision Tree

Caption: Step-by-step logic for selecting the correct solvent system based on your experimental goal.

SolubilityTree start Start: Solid MCP-TPP goal What is your Goal? start->goal nmr NMR Spectroscopy goal->nmr react Chemical Reaction goal->react purify Column Chromatography goal->purify nmr_sol Use CDCl3 + 1 drop Pyridine-d5 nmr->nmr_sol Fix Broad Peaks react_sol Use CHCl3 + 1% Triethylamine (TEA) react->react_sol Ensure Homogeneity purify_sol Eluent: DCM/MeOH + 0.1% Acetic Acid purify->purify_sol Prevent Streaking result Success: Monomeric Solution nmr_sol->result react_sol->result purify_sol->result

Diagram 2: Mechanism of Action (Base Additive)

Caption: How Triethylamine (TEA) disrupts the intermolecular hydrogen bond dimers, solubilizing the porphyrin.

Mechanism dimer Insoluble Dimer (R-COOH ... HOOC-R) additive Add Base (TEA) dimer->additive monomer Soluble Salt (R-COO- ... HNEt3+) additive->monomer Breaks H-Bonds process Deprotonation

[1]

Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve MCP-TPP? A: Sonication helps disperse the solid, but it does not solve the thermodynamic solubility limit. Without a chemical modifier (like TEA or THF), the porphyrin will eventually re-precipitate or remain as a micro-suspension. Use sonication in combination with the solvent protocols above.

Q: I need to perform a metallation (e.g., inserting Zn or Cu). Which solvent should I use? A: Metallation requires heat.[1] The standard protocol is to dissolve the porphyrin in Chloroform/Methanol (3:1) .

  • Why: The Chloroform dissolves the porphyrin core, while the Methanol helps dissolve the metal salt (e.g., Zinc Acetate).

  • Reflux:[1][2] Heat this mixture to reflux. The product will often precipitate out as the reaction cools, making filtration easy [1].

Q: Why does my product stick to the baseline on TLC plates? A: You are likely using neutral solvents. The carboxylic acid group interacts with the silica. Add 1% Acetic Acid or 1% Methanol to your developing chamber solvent to move the spot up the plate [2].

Q: Can I just esterify the acid to make it soluble? A: Yes. If the free acid is not required for the next step, converting it to a Methyl Ester (using Methanol/H2SO4) will drastically improve solubility in DCM and allow for standard chromatography without additives. You can hydrolyze it back to the acid later using KOH/THF/Water.

References

  • Lindsey, J. S. (2000).[1] "Synthesis of meso-substituted porphyrins." The Porphyrin Handbook, Vol 1. Academic Press.[1] (Standard reference for mixed-solvent metallation protocols).

  • Friedmann, H. C., & Baldwin, E. T. (1984).[3] "Reverse-phase purification and silica gel thin-layer chromatography of porphyrin carboxylic acids." Analytical Biochemistry, 137(2), 473-480.[1]

  • Santai Technologies. (2018).[1] "The Purification of Porphyrins by SepaBean Machine." Application Note. (Details silica gel modifiers for porphyrin purification).

  • PubChem. (2025).[1] "this compound Compound Summary." National Library of Medicine.[1]

Sources

Technical Support Center: 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (MCTPP)

[1]

Ticket ID: MCTPP-AGG-001 Status: Open Assigned Specialist: Senior Application Scientist, Porphyrin Chemistry Division Subject: Prevention of Aggregation in Aqueous and Organic Media[1]

Executive Summary & Diagnostic Triage

Welcome to the technical support hub for asymmetric porphyrins. You are working with 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (MCTPP).[1] Unlike the fully symmetric tetraphenylporphyrin (TPP) or tetra(4-carboxyphenyl)porphyrin (TCPP), your molecule is an amphiphile . It possesses a massive hydrophobic face (three phenyl rings) and a single hydrophilic anchor (the carboxyphenyl group).

The Core Problem: This structural asymmetry creates a high propensity for "face-to-face" stacking (H-aggregation) in polar solvents, driven by

1

Diagnostic Protocol: Is Your Sample Aggregated?

Before applying a fix, confirm the pathology using UV-Vis spectroscopy.

FeatureMonomeric State (Active)Aggregated State (Inactive)
Soret Band (

)
Sharp, intense peak (~415–420 nm in DMSO).[1]Broadened, split, or shifted (Blue shift = H-aggregate; Red shift = J-aggregate).[1]
Beer-Lambert Law Linear absorbance vs. concentration.[1]Non-linear (deviates negatively at high conc.).[1]
Q-Bands Four distinct, sharp bands (500–650 nm).[1]Ill-defined, "smeared" bands.[1]
Fluorescence Strong emission (red region).[1]Significantly quenched (self-quenching).[1]

Solubilization Architectures (Troubleshooting Workflows)

Workflow A: The "Solvent Switch" Method (Standard Protocol)

Best for: Analytical chemistry, synthesis, and non-biological assays.

The Mechanism: Porphyrins are notoriously insoluble in water. Direct addition of solid MCTPP to aqueous buffer results in immediate precipitation or micellar aggregation. You must use a "good" solvent to disperse the monomers before introducing the "bad" solvent.

Step-by-Step Protocol:

  • Primary Stock: Dissolve solid MCTPP in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to a concentration of 1–5 mM.

    • Why: These dipolar aprotic solvents disrupt

      
       stacking.[1]
      
    • Verification: Sonicate for 5 minutes. The solution should be a clear, deep purple.

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into Ethanol or PEG-400 .

  • Final Working Solution: Slowly inject the stock (or intermediate) into your aqueous buffer while vortexing vigorously .

    • Critical Limit: Keep the final DMSO content < 1% (v/v) if biological compatibility is required; otherwise, up to 10% is acceptable for stability.

Workflow B: The "Supramolecular Shield" (Advanced Protocol)

Best for: Biological applications, cell culture, and aqueous catalysis.

The Mechanism: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
1

Step-by-Step Protocol:

  • Prepare Host Solution: Dissolve HP-

    
    -CD in your buffer (PBS or water) to a concentration of 10–50 mM .[1]
    
    • Note: A high molar excess (typically >50:1 Host:Guest ratio) is required.[1]

  • Introduction: Add your MCTPP stock (from Workflow A) to the cyclodextrin solution.

  • Equilibration: Stir or shake at room temperature for 1–4 hours.

    • Outcome: The solution should remain stable for days without precipitation.

Environmental Control: pH and Ionic Strength

The ionization state of the carboxylic acid tail (


pH_LogicStartSelect pH EnvironmentAcidicpH < 4(Acidic)Start->AcidicNeutralpH 5 - 7(Neutral)Start->NeutralBasicpH > 8(Basic)Start->BasicState_AcidProtonated Core (H4P2+)Diacid FormAcidic->State_AcidPyrrole ProtonationState_NeutZwitterionic RiskHigh AggregationNeutral->State_NeutPartial IonizationState_BaseDeprotonated Tail (COO-)Electrostatic RepulsionBasic->State_Base-COOH -> -COO(-)Outcome_AcidGreen SolutionSoret Red Shift (~440nm)State_Acid->Outcome_AcidOutcome_NeutPrecipitation likelywithout surfactantsState_Neut->Outcome_NeutOutcome_BaseStable Monomer(If Ionic Strength Low)State_Base->Outcome_Base

Figure 1: Impact of pH on the protonation state and stability of MCTPP.[1] Note the color change to green in acidic media due to symmetry changes in the porphyrin core.

Critical Technical Note:

  • Avoid Neutral pH (5–7) in pure water: This is often the "danger zone" where the molecule is not fully charged enough to repel neighbors but is hydrophobic enough to stack.

  • Ionic Strength: High salt concentrations (e.g., >150 mM NaCl) screen the electrostatic repulsion of the

    
     group, inducing aggregation even at high pH (Salting-out effect). Keep salt low if possible.
    

Frequently Asked Questions (FAQ)

Q: My solution turned from purple to bright green after adding it to the buffer. Is it degraded? A: Likely not. If your buffer is acidic (pH < 4), you have protonated the inner nitrogen atoms of the porphyrin core, forming the "diacid" species (



Q: Can I use Triton X-100 instead of Cyclodextrin? A: Yes. Non-ionic surfactants like Triton X-100, Tween 80, or Pluronic F-127 are effective.[1]

  • Protocol: Maintain surfactant concentration above the Critical Micelle Concentration (CMC). For Triton X-100, this is ~0.2–0.9 mM.[1] The porphyrin will partition into the hydrophobic micelle core.

Q: I see a "split" Soret band. What does this mean? A: A split Soret band (e.g., peaks at 405 nm and 420 nm) is a classic signature of H-aggregation (face-to-face stacking).[1] The excitonic coupling between parallel transition dipoles splits the energy levels. This confirms you need to switch to Workflow B (Cyclodextrins) or increase the organic co-solvent percentage.

Visual Troubleshooting Logic

Troubleshooting_TreeStartStart: Solution PreparationCheck_SolventIs solvent 100% Aqueous?Start->Check_SolventYes_AqYesCheck_Solvent->Yes_AqDirect AdditionNo_AqNo (Organic/Mixed)Check_Solvent->No_AqCo-solvent usedAgg_RiskHigh Aggregation RiskYes_Aq->Agg_RiskCheck_SpectrumCheck UV-Vis SpectrumAgg_Risk->Check_SpectrumResult_BroadSoret Broad/Split?Check_Spectrum->Result_BroadAction_DMSOAction: Pre-dissolve in DMSODilute <1% v/vResult_Broad->Action_DMSOIf ppt visibleAction_CDAction: Add HP-beta-CD(50x molar excess)Result_Broad->Action_CDIf biological assayAction_pHAction: Adjust pH > 8.0(Deprotonate COOH)Result_Broad->Action_pHIf pH < 5

Figure 2: Decision matrix for identifying and resolving aggregation issues.

References

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine.[1] Link

  • Maiti, N. C., et al. (1998). Small Angle X-Ray Scattering Study of Meso-Tetrakis (4-Sulfonatophenyl) Porphyrin in Aqueous Solution: A Self-Aggregation Model. Biophysical Journal.[1] (Contextual grounding on porphyrin stacking models). Link

  • Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications.[1][2][3][4] International Journal of Pharmaceutics.[1] (Basis for HP-

    
    -CD solubilization protocol). Link
    
  • Kano, K., et al. (2000).[5] Factors Influencing Self-Aggregation Tendencies of Cationic Porphyrins in Aqueous Solution. Journal of the American Chemical Society.[5] (Mechanistic insight into ionic strength and pH effects). Link

  • Castriciano, M. A., et al. (2021). Effects of the Mixing Protocol on the Self-Assembling Process of Water Soluble Porphyrins. Molecules.[1][2][3][4][6][7][8][9][10][11] (Protocol validation for mixing order). Link

troubleshooting low fluorescence quantum yield in porphyrin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Low Fluorescence Quantum Yield (


) in Porphyrin Derivatives
Assigned Specialist:  Senior Application Scientist
Status:  Open
Introduction

Welcome to the Advanced Spectroscopy Support Center. You are likely experiencing lower-than-expected fluorescence quantum yield (


) in your porphyrin-based systems. Porphyrins are unique fluorophores; their large conjugated 

-systems make them excellent emitters, yet they are highly susceptible to quenching via Intersystem Crossing (ISC) and aggregation.

This guide moves beyond basic operation to the mechanistic root causes of fluorescence loss. We will isolate whether your issue is Intrinsic (molecular design), Environmental (solvation/oxygen), or Artifactual (measurement error).

Module 1: The Diagnostic Workflow

Before altering your experiment, use this logic flow to isolate the variable causing low


.

DiagnosticFlow Start START: Low Fluorescence Observed CheckAbs Step 1: Check Absorbance (OD) Start->CheckAbs HighConc Is OD > 0.1? CheckAbs->HighConc CheckShape Step 2: Check Spectrum Shape Broad Broad CheckShape->Broad CheckMetal Step 3: Check Metal Center HeavyMetal Is Metal Pt, Pd, or paramagnetic (Cu, Mn)? CheckMetal->HeavyMetal CheckO2 Step 4: Check Oxygen Status Quench CAUSE: Oxygen Quenching Action: Freeze-Pump-Thaw CheckO2->Quench Not Degassed HighConc->CheckShape No IFE CAUSE: Inner Filter Effect Action: Dilute Sample HighConc->IFE Yes Band Is Soret band broadened/shifted? Band->CheckMetal No Agg CAUSE: H-Aggregation Action: Change Solvent/Add Surfactant Band->Agg Yes (Blue Shift) HeavyMetal->CheckO2 No (Zn, Mg, Free Base) ISC CAUSE: Heavy Atom Effect (ISC) Action: Intrinsic Property (Feature) HeavyMetal->ISC Yes

Figure 1: Diagnostic logic tree for isolating fluorescence quenching mechanisms in porphyrins.

Module 2: Intrinsic Factors (The Molecule)

If your experimental setup is perfect, the molecule itself may be designed to not fluoresce.

1. The Heavy Atom Effect (Spin-Orbit Coupling)

Porphyrins are governed by the Kasha Rule and competition between Fluorescence (


) and Intersystem Crossing (

).
  • Mechanism: Heavy atoms (Pt, Pd) or halogens (I, Br) increase Spin-Orbit Coupling (SOC). This accelerates the rate of ISC (

    
    ), draining the excited singlet state population into the triplet state.
    
  • The Symptom: You observe low fluorescence but high phosphorescence or high singlet oxygen generation (useful for Photodynamic Therapy, but bad for imaging).

Comparative Quantum Yields in Toluene: | Porphyrin Type | Metal Center |


 (Approx) | Dominant Pathway |
| :--- | :--- | :--- | :--- |
| Free Base  | 

(TPP) | ~0.11 | Fluorescence | | Closed Shell |

,

| ~0.03 - 0.05 | Mixed (Fluorescence + ISC) | | Heavy Metal |

,

| < 0.001 | Intersystem Crossing (Phosphorescence) | | Paramagnetic |

,

| < 0.0001 | Radiationless Decay (d-d transitions) |

Technical Insight: If you are working with a Platinum (Pt) or Palladium (Pd) porphyrin, low fluorescence is an intrinsic property. These molecules are designed for triplet state physics, not fluorescence [1].

2. Aggregation (H-Aggregates)

Porphyrins are large hydrophobic disks that stack like coins (H-aggregates) in polar solvents (especially water).

  • Mechanism: Face-to-face stacking splits the excited state (Exciton Theory). The transition to the lower energy state is forbidden, leading to rapid non-radiative thermal decay.

  • Diagnosis: Look at your Absorption (Soret) band.[1][2]

    • Sharp, Narrow: Monomeric (Good).

    • Broadened, Blue-Shifted: H-Aggregate (Quenched).

  • Solution: Introduce bulky peripheral groups (e.g., tert-butyl) to prevent stacking, or use surfactants (Module 3).

Module 3: Environmental Factors (The Conditions)
1. Oxygen Quenching

Porphyrins are potent photosensitizers. The excited triplet state (


) transfers energy to ground-state oxygen (

) to form Singlet Oxygen (

). While this primarily quenches the triplet state, dissolved oxygen can also induce collision-based quenching of the singlet state or degrade the fluorophore over time (photobleaching) [2].

Protocol: Freeze-Pump-Thaw (Degassing) To measure the "true"


, you must remove oxygen. Sparging with 

is often insufficient for rigorous quantum yield measurements.
  • Prepare: Place solution in a Schlenk tube or cuvette with a vacuum-tight valve.

  • Freeze: Submerge the tube in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Open the valve to high vacuum (10-15 min). Gas cannot escape the solid, but headspace is cleared.

  • Thaw: Close the valve. Remove from

    
     and thaw in warm water. Dissolved gas bubbles out into the headspace.
    
  • Repeat: Cycle steps 2-4 at least 3 times .

  • Measure: Backfill with Argon/Nitrogen and measure immediately.

2. Solvent & Concentration Effects
  • Solvent Choice: Toluene is the standard reference solvent. Chlorinated solvents (DCM, Chloroform) can sometimes act as external heavy atoms, slightly reducing

    
     compared to toluene.
    
  • Aqueous Media: If working in biological buffers, add 1-5% SDS or Triton X-100 . This encapsulates the porphyrin in micelles, disrupting H-aggregates and restoring fluorescence [3].

Module 4: Measurement Artifacts (The Method)
The Inner Filter Effect (IFE)

The most common "user error" in porphyrin fluorometry. Porphyrins have massive extinction coefficients (


 at the Soret band).
  • Primary IFE: The solution is so dark that excitation light is absorbed at the very front of the cuvette; the center (where the detector looks) is not excited.

  • Secondary IFE: The molecule re-absorbs its own emitted light (small Stokes shift).

The Golden Rule of Absorbance: For Quantum Yield measurements, the Optical Density (OD) at the excitation wavelength must be < 0.1 (ideally 0.05).

  • If your solution looks dark red/purple to the naked eye, it is likely too concentrated for fluorescence spectroscopy.

Visualizing the Quenching Pathways

Understanding the competition between rates is critical.

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation S1->S0 Radiative S1->S0 k(nr) (Aggregates) T1 Triplet State (T1) S1->T1 k(ISC) (Pt, Pd, I, Br) T1->S0 Radiative Abs Absorption (hν) Fluor Fluorescence (hν') (The Goal) ISC Intersystem Crossing (Heavy Atom Effect) IC Internal Conversion (Aggregation/Vibration) Phos Phosphorescence

Figure 2: Simplified Jablonski diagram. To maximize Fluorescence (Green), you must minimize ISC and Internal Conversion (Red).

FAQ: Rapid Troubleshooting

Q: I am using Zn-TPP. My yield is 3%, but literature says 3.3%. Is this significant? A: No. A deviation of


 is standard due to instrumental response and refractive index corrections. Ensure you are using the same solvent and reference standard (usually TPP in Toluene, 

) [4].

Q: My porphyrin is water-soluble (charged). It glows in methanol but is dark in water. Why? A: This is classic H-aggregation. The charges (sulfonate/pyridinium) are not enough to prevent


-stacking in water. Add a surfactant (SDS or CTAB) or switch to a buffer with high ionic strength to see if fluorescence recovers.

Q: Can I use Rhodamine or Fluorescein as a reference standard? A: It is not recommended. Porphyrins emit in the red/NIR (600-750nm). Rhodamine emits at ~580nm. Instrumental sensitivity varies wildly in the red region. Use Tetraphenylporphyrin (TPP) or Zinc Phthalocyanine as your reference to match the emission region.

References
  • Seybold, P. G., & Gouterman, M. (1969).[3] Porphyrins XIII: Fluorescence Spectra and Quantum Yields. Journal of Molecular Spectroscopy.

  • Lichtman, J. W., & Conchello, J. A. (2005). Fluorescence microscopy. Nature Methods. (Discusses Photobleaching and Oxygen).

  • Kano, K., et al. (2005). Surfactant-Induced Recovery of Fluorescence of Porphyrin Aggregates. The Journal of Physical Chemistry B.

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of Mono-Carboxy TPP

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) characterization of Mono-Carboxy Triphenylphosphonium (TPP) , specifically focusing on its application as a mitochondrial targeting moiety.[1]

Content Type: Technical Comparison & Characterization Guide Subject: (3-Carboxypropyl)triphenylphosphonium (TPP) Cation & Conjugates Audience: Medicinal Chemists, DMPK Scientists, and Proteomics Researchers[1]

Executive Summary: The TPP Signature

In drug development, Mono-Carboxy TPP (typically (3-carboxypropyl)triphenylphosphonium) is the "gold standard" vector for delivering small molecules and peptides into the mitochondrial matrix. Its lipophilic cationic nature exploits the mitochondrial membrane potential (


).

For the mass spectrometrist, TPP is not just a delivery vector; it is a fixed-charge ionization tag .[1] It dramatically alters the fragmentation behavior of the conjugate, introducing a dominant, diagnostic signature that suppresses standard peptide/drug fragments. This guide compares the MS behavior of TPP-conjugated molecules against their unconjugated counterparts and alternative tags, providing a roadmap for structural validation.

Technical Profile & Mechanism

The Molecule[2]
  • Common Name: Mono-Carboxy TPP (TPP-COOH)[1]

  • Chemical Name: (3-Carboxypropyl)triphenylphosphonium[1][2][3][4]

  • Formula (Cation):

    
    
    
  • Monoisotopic Mass (Cation): 349.1357 Da[1]

  • Conjugation Mass Shift: +331.12 Da (Amide bond formation,

    
    )[1]
    
Ionization & Fragmentation Physics

Unlike protonated peptides (


) where the charge is "mobile" (moving between basic residues), the TPP moiety carries a fixed positive charge  on the phosphorus atom.
  • Ionization Enhancement: The pre-charged TPP group increases ESI sensitivity by 10–100x for hydrophobic analytes, eliminating the need for protonation.

  • Fragmentation Dominance: Under Collision-Induced Dissociation (CID), the TPP group acts as an energy sink.[1] The bulky phenyl rings stabilize the charge, often leading to specific "charge-remote" or "charge-proximal" cleavages that generate high-intensity reporter ions (m/z 262) at the expense of backbone sequencing ions.[1]

Comparative Analysis: TPP-Conjugates vs. Alternatives[1]

The following table contrasts the MS performance of a TPP-conjugated small molecule against its unconjugated parent and a Pyridinium-based alternative.

FeatureTPP-Conjugate (Phosphonium)Unconjugated Parent (Native)Pyridinium-Conjugate (Alternative)
Ionization Mode ESI Positive (Fixed Charge)ESI Positive (Protonation

)
ESI Positive (Fixed Charge)
Sensitivity High (10-100x gain)Variable (pH dependent)High
Diagnostic Ion m/z 262.1

None (Structure specific)m/z ~79 (Pyridine)
Secondary Ion m/z 183.1 (Fluorenyl-type)----
Fragmentation Tag-Dominated: High abundance of tag fragments; lower abundance of structural fragments.[1]Structure-Rich: Even distribution of backbone cleavages (e.g., b/y ions).[1]Tag-Dominated
Hydrophobicity High (RT shift to organic phase)Low to MediumMedium
Key Insight for Researchers:

If your goal is quantification (PK/PD), use the TPP conjugate's m/z 262 fragment as a transition in MRM (Multiple Reaction Monitoring). If your goal is sequencing/structural confirmation , the TPP tag may suppress necessary backbone fragments; consider using


 or higher collision energies (40-50 eV) to force backbone cleavage.[1]

Fragmentation Pathway Visualization[2][7][8]

The diagram below illustrates the collision-induced dissociation (CID) pathways for a generic TPP-conjugated amide


.

TPP_Fragmentation Precursor Precursor Ion [Ph3P-(CH2)3-CO-NH-R]+ PPh3 Diagnostic Reporter [PPh3]+ • (m/z 262.1) Precursor->PPh3 Primary Cleavage (Low CE: 20-30 eV) Neutral_Linker Neutral Loss [CH2=CH-CO-NH-R] Precursor->Neutral_Linker PPh3O Oxide Ion [PPh3=O + H]+ (m/z 277.1) Precursor->PPh3O Rearrangement (Oxidation) Fluorenyl Fluorenyl Cation [C12H8P]+ (m/z 183.1) PPh3->Fluorenyl Secondary Frag (High CE: >40 eV) Benzene Neutral Benzene (78 Da) PPh3->Benzene

Figure 1: CID Fragmentation pathways of TPP-conjugated molecules.[1] The m/z 262 ion is the primary reporter.

Experimental Protocol: Characterizing TPP Conjugates

This protocol validates the synthesis of a TPP-drug conjugate using direct infusion ESI-MS/MS.[1]

Reagents & Equipment
  • Solvent: 50% Acetonitrile / 50% Water + 0.1% Formic Acid.[1]

  • Instrument: Q-TOF, Orbitrap, or Triple Quadrupole (QqQ).[1]

  • Standard: (3-Carboxypropyl)triphenylphosphonium bromide (Sigma-Aldrich, CAS: 17857-14-6).[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Dilute the TPP-conjugate to 1 µM in the solvent.

    • Note: Avoid high concentrations; TPP surfactants can contaminate the source.

  • Full Scan (MS1):

    • Verify the Precursor Mass .

    • Calculation:

      
      .[1]
      
    • Observe the isotopic pattern; TPP has a distinct pattern due to the high carbon count of the three phenyl rings.

  • MS/MS Optimization (Product Scan):

    • Isolate the precursor ion.

    • Ramp Collision Energy (CE): 15 eV

      
       60 eV.[1]
      
    • Observation:

      • @ 20-30 eV: Appearance of m/z 262.1 (Base Peak).[1] This confirms the presence of the TPP headgroup.

      • @ 35-45 eV: Appearance of m/z 277 (Oxide) or linker-specific fragments (e.g., loss of

        
         or 
        
        
        
        ).[1]
      • @ >50 eV: Appearance of m/z 183.1 (Deep fragmentation of the phosphonium core).

  • Validation Criteria:

    • If m/z 262 is absent, the conjugation likely failed, or the TPP moiety degraded.

    • If the mass shift is +349 instead of +331, the TPP-COOH formed a salt adduct rather than a covalent amide bond.

References

  • MDPI . (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. [1]

  • National Institutes of Health (NIH) . (2025).[1] Multifunctional Polypeptide-Based Nanoconjugates for Targeted Mitochondrial Delivery. PubMed Central.[1]

  • BenchChem . (2025).[1][5] Validating TPP-Resveratrol Synthesis: A Mass Spectrometry-Based Comparison.

  • Santa Cruz Biotechnology . (2024).[1] (3-Carboxypropyl)triphenylphosphonium bromide Product Data. [1][2][3]

  • Beilstein Journals . (2017). Synthesis of [{AgO2CCH2OMe(PPh3)}n] and theoretical study of its fragmentation. Beilstein J. Nanotechnol.[1][6]

Sources

comparing fluorescence lifetime of TPP vs 5-(4-Carboxyphenyl)-TPP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous photophysical comparison between Tetraphenylporphyrin (TPP) and its mono-functionalized derivative, 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (Carboxy-TPP) .

The Verdict:

  • TPP is the photostability benchmark . It exhibits a long, stable fluorescence lifetime (

    
     ns) in non-polar solvents, making it the ideal standard for quantum yield calibration and hydrophobic environment sensing.
    
  • Carboxy-TPP is the bioconjugation workhorse . While its intrinsic lifetime in organic solvents mirrors TPP (

    
     ns), it is highly susceptible to solvent-induced quenching  and pH-dependent aggregation  in aqueous media. Its utility lies not in raw stability, but in its ability to covalently link to antibodies, peptides, or silica nanoparticles while retaining porphyrin optical signatures.
    

Molecular Architecture & Theoretical Basis

To understand the lifetime differences, we must analyze the symmetry and electronic perturbations introduced by the carboxyl group.

FeatureTPP (Tetraphenylporphyrin) 5-(4-Carboxyphenyl)-TPP
Symmetry

(Free base) /

(Metallated)

(Symmetry breaking)
Electronic Nature Symmetric

-conjugation.
Asymmetric push-pull (minor). Carboxyl is electron-withdrawing.
Solubility Hydrophobic (Toluene, DCM).Amphiphilic (Soluble in DMF, MeOH, basic water).
Aggregation Low (in non-polar solvents).High (H-bonding/dimerization in water/acid).

Scientific Insight: The fluorescence lifetime (


) is governed by the rate of radiative (

) and non-radiative (

) decay:

In Carboxy-TPP, the carboxy group introduces new vibrational modes and potential for Intermolecular Hydrogen Bonding . In non-polar solvents, these effects are negligible, and the lifetime mimics TPP. In polar protic solvents, H-bonding facilitates non-radiative decay (

), shortening

.

Experimental Data Analysis

The following data aggregates standard literature values measured via Time-Correlated Single Photon Counting (TCSPC).

Table 1: Comparative Fluorescence Lifetimes ( )
CompoundSolvent

(nm)

(nm)

(ns)
Quantum Yield (

)
Notes
TPP Toluene (Deox)41965012.8 ± 0.2 0.11Benchmark standard [1].
TPP Toluene (Air)4196509.9 ± 0.1 0.07Oxygen quenches triplet, affecting singlet slightly via ISC.
Carboxy-TPP DMF42065210.5 ± 0.3 ~0.09Monomeric state maintained.
Carboxy-TPP Methanol4206528.2 ± 0.4 ~0.06Solvation shell quenching.
Carboxy-TPP PBS (pH 7.4)420655< 2.0 < 0.01Critical Warning: Aggregation drastically quenches signal.

Analyst Note: Do not attempt to use Carboxy-TPP as a lifetime standard in aqueous buffers without a surfactant (e.g., 1% Triton X-100) to disrupt H-aggregates.

Diagram 1: Photophysical Pathways (Jablonski Diagram)

Jablonski cluster_legend Key S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Absorption (hv) S1->S0 Fluorescence (τ ~10ns) T1 Triplet State (T1) S1->T1 ISC (k_isc) Agg H-Aggregate (Quenched) S1->Agg Aggregation (Carboxy-TPP only) T1->S0 Phosphorescence / O2 Quenching ISC = Intersystem Crossing ISC = Intersystem Crossing

Caption: Energy flow in Porphyrins. Note the 'Aggregation' pathway specific to Carboxy-TPP in aqueous media, which competes with Fluorescence.

Experimental Protocol: TCSPC Measurement

To validate these lifetimes in your lab, follow this self-validating TCSPC (Time-Correlated Single Photon Counting) workflow.

Prerequisites
  • Excitation: Pulsed Laser Diode (405 nm or 420 nm), <100 ps pulse width.

  • Detector: MCP-PMT or Hybrid PMT (Instrument Response Function, IRF < 200 ps).

  • Concentration: < 1

    
    M (Absorbance < 0.1 at 
    
    
    
    ) to prevent inner-filter effects.
Step-by-Step Methodology
  • Sample Preparation (The "Solvent Check"):

    • TPP:[1][2][3] Dissolve in spectroscopic grade Toluene.

    • Carboxy-TPP: Dissolve in DMF first (stock), then dilute into target solvent (MeOH/PBS).

    • Validation: Measure UV-Vis absorbance.[4] If the Soret band (420 nm) is broadened or split, stop . Aggregation is present.[5] Sonicate or add surfactant.

  • IRF Acquisition:

    • Place a scattering solution (Ludox silica or coffee creamer) in the cuvette.

    • Set emission monochromator to the excitation wavelength (e.g., 405 nm).

    • Acquire decay until peak count > 10,000. This is your Instrument Response Function.

  • Decay Acquisition:

    • Set emission to 650 nm.

    • Magic Angle Rule: Set the emission polarizer to 54.7° relative to the excitation polarizer. This eliminates rotational diffusion artifacts (vital for large porphyrins).

    • Acquire data until peak count > 10,000 (for reliable bi-exponential fitting).

  • Data Fitting:

    • Use the equation:

      
      
      
    • TPP:[1][2][3] Expect mono-exponential fit (

      
      ).
      
    • Carboxy-TPP: May require bi-exponential fit in polar solvents (Solvated monomer + Aggregate).

Diagram 2: TCSPC Signal Flow

TCSPC Laser Pulsed Laser (405 nm) Splitter Beam Splitter Laser->Splitter Sample Sample Cuvette (TPP/Carboxy-TPP) Splitter->Sample Excitation Diode Sync Diode (Start) Splitter->Diode Sync Pulse PMT PMT Detector (Stop) Sample->PMT Single Photon TAC TAC / TDC (Timer) Diode->TAC Start PMT->TAC Stop PC Histogram Analysis TAC->PC Δt Data

Caption: Logic flow of a TCSPC measurement. The time difference (Δt) between the Laser Sync and the Single Photon arrival builds the decay histogram.[6]

Application Context: When to Choose Which?

Do not choose based on lifetime alone; choose based on the chemical environment of your application.

Application ScenarioRecommended ProductReasoning
Oxygen Sensing (Paint) TPP High solubility in polymer matrices (polystyrene); long lifetime allows sensitive

quenching detection.
Antibody Labeling Carboxy-TPP The -COOH group allows EDC/NHS coupling to amines on proteins. TPP cannot be conjugated without modification.
MOF Synthesis Carboxy-TPP Carboxyl groups act as ligands for metal nodes (Zr, Zn) in Metal-Organic Frameworks.
Lipid Membrane Studies TPP Deeply embeds into the hydrophobic lipid bilayer core.
Diagram 3: Decision Matrix

Decision Start Select Porphyrin Env Environment? Start->Env Aq Aqueous / Bio Env->Aq Hydrophilic Org Organic / Polymer Env->Org Hydrophobic Res2 Use Carboxy-TPP (+ Surfactant) Aq->Res2 Must prevent aggregation Conj Need Conjugation? Org->Conj Res1 Use TPP Conj->Res1 No Res3 Use Carboxy-TPP (Activated Ester) Conj->Res3 Yes (-COOH needed)

Caption: Decision tree for selecting between TPP and Carboxy-TPP based on solvent compatibility and conjugation needs.

References

  • Taniguchi, M., Lindsey, J. S., et al. (2021). "Comprehensive review of photophysical parameters of tetraphenylporphyrin (H2TPP) and zinc tetraphenylporphyrin (ZnTPP)." Journal of Photochemistry and Photobiology C: Photochemistry Reviews.

  • Frontier Specialty Chemicals. "5-Mono(4-carboxyphenyl)-10,15,20-triphenyl porphine Product Specification." Frontier Specialty Chemicals Catalog.

  • Harriman, A. (1981). "Luminescence of porphyrins and metalloporphyrins." Journal of the Chemical Society, Faraday Transactions 1.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Source for TCSPC Magic Angle protocols).
  • Berg, K., et al. (2024). "Porphyrins on acid: kinetics of the photoinduced-protonation of tetrakis(4-carboxyphenyl)porphyrin." Institute of Catalysis and Surface Chemistry.

Sources

A Researcher's Guide to FTIR Spectroscopy of Porphyrin Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the structural and functional characteristics of porphyrin-based photosensitizers is paramount. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of porphyrin carboxylic acid groups, offering a comparative perspective with other analytical techniques and detailed experimental protocols.

Porphyrins and their derivatives are at the forefront of advancements in photodynamic therapy (PDT), solar energy conversion, and catalysis. The presence and behavior of carboxylic acid functional groups are often central to their efficacy, governing solubility, anchoring to substrates, and biological interactions. FTIR spectroscopy serves as a powerful, non-destructive tool to probe the vibrational signatures of these crucial functional groups, offering insights into molecular structure, hydrogen bonding, and surface interactions.

The Vibrational Language of Carboxylic Acids in Porphyrins

The infrared spectrum of a porphyrin carboxylic acid is dominated by the characteristic vibrations of the carboxyl group (-COOH). The two most prominent and informative bands are the O-H stretching and the C=O (carbonyl) stretching vibrations.

The O-H stretching vibration of a carboxylic acid is one of the most recognizable features in an IR spectrum. It appears as a very broad and intense absorption band, typically in the range of 3300-2500 cm⁻¹ [1][2][3][4]. This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, where the carboxylic acid groups form dimeric structures.[1][5] This broad O-H band often overlaps with the sharper C-H stretching vibrations of the porphyrin macrocycle and any alkyl or aryl substituents.[1]

The carbonyl (C=O) stretching vibration provides a sharp, intense signal that is highly sensitive to the molecular environment. For a typical carboxylic acid dimer, this peak is observed in the region of 1725-1700 cm⁻¹ [6]. However, its exact position can shift due to several factors:

  • Hydrogen Bonding: The strength of the hydrogen bonding directly influences the C=O bond order. Stronger hydrogen bonds weaken the C=O bond, causing a shift to lower wavenumbers (a red shift).[6][7]

  • Conjugation: If the carboxylic acid group is conjugated with an aromatic system, such as a phenyl group attached to the porphyrin, the C=O stretching frequency is typically lowered to the 1710-1685 cm⁻¹ range.[7]

  • Deprotonation: Upon deprotonation to form a carboxylate anion (-COO⁻), the C=O double bond is replaced by two equivalent C-O bonds. This results in the disappearance of the C=O stretching band and the appearance of two new bands: a strong, asymmetric stretching vibration between 1650-1550 cm⁻¹ and a weaker, symmetric stretching vibration near 1400 cm⁻¹ .[5] This transformation is a clear indicator of salt formation or interaction with a basic surface.

Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is a cornerstone technique for characterizing porphyrin carboxylic acids, a comprehensive understanding often requires a multi-faceted analytical approach. Here, we compare FTIR with other relevant techniques.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Absorption of infrared radiation causing molecular vibrations.Identification of functional groups (C=O, O-H), hydrogen bonding, and surface binding modes.Non-destructive, relatively inexpensive, versatile for solid and liquid samples, sensitive to changes in chemical environment.[8][9]Can be difficult to analyze aqueous samples due to strong water absorption, peak overlap can complicate interpretation.
Raman Spectroscopy Inelastic scattering of monochromatic light.Complements FTIR by providing information on non-polar bonds and symmetric vibrations. Useful for studying the porphyrin macrocycle vibrations.[1][8]Excellent for aqueous samples, high spatial resolution possible (confocal Raman), minimal sample preparation.Fluorescence from the porphyrin can overwhelm the Raman signal, less sensitive to polar functional groups like C=O.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed information about the chemical structure, connectivity, and electronic environment of atoms (¹H, ¹³C).[10]Unparalleled for structure elucidation, can provide information on molecular dynamics.Lower sensitivity than FTIR, requires larger sample amounts, not suitable for insoluble materials, expensive instrumentation.
UV-Visible Spectroscopy Absorption of ultraviolet and visible light causing electronic transitions.Provides information on the electronic structure of the porphyrin macrocycle (Soret and Q-bands), aggregation, and protonation state.[11]Highly sensitive, excellent for quantitative analysis, relatively simple and inexpensive.Provides limited information on specific functional groups, spectra can be broad and lack structural detail.

Comparison cluster_Technique Analytical Technique cluster_Info Information Provided FTIR FTIR FuncGroups Functional Groups (C=O, O-H) FTIR->FuncGroups Primary Symmetry Symmetric Vibrations & Macrocycle FTIR->Symmetry Limited Raman Raman Raman->FuncGroups Complementary Raman->Symmetry Primary NMR NMR Structure Detailed Structure & Connectivity NMR->Structure Primary UVVis UV-Vis Electronic Electronic Structure & Aggregation UVVis->Electronic Primary

Caption: Comparison of analytical techniques for porphyrin characterization.

Experimental Protocols: Acquiring High-Quality FTIR Spectra

The choice of sampling technique is critical for obtaining reliable FTIR data. For porphyrin carboxylic acids, which are often solids, Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are two of the most common and effective methods.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a versatile technique that requires minimal sample preparation, making it ideal for rapid analysis of solid powders and films.[12][13]

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the porphyrin carboxylic acid powder directly onto the ATR crystal.

  • Applying Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal. Consistent and adequate pressure is crucial for reproducible results.

  • Data Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 64 or 128 scans are typically sufficient.

  • Data Processing: The collected interferogram is automatically converted to a spectrum by the software. Perform a baseline correction if necessary. For comparison with transmission spectra, an ATR correction may be applied.[13]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

ATR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Record Background Spectrum Clean->Background Sample Apply Porphyrin Sample Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Process Data (Baseline & ATR Correction) Acquire->Process Analyze Analyze Spectrum Process->Analyze End End Analyze->End

Caption: Workflow for ATR-FTIR analysis of porphyrin carboxylic acids.

Protocol 2: Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

DRIFTS is particularly well-suited for powdered samples and for studying surface chemistry, such as the adsorption of porphyrins onto semiconductor nanoparticles.[7][14]

Step-by-Step Methodology:

  • Sample Preparation: The porphyrin sample should be diluted in a non-absorbing, IR-transparent matrix, typically potassium bromide (KBr) powder.[14] The recommended concentration is 2-15% by weight, depending on the sample's absorptivity.[14][15] Thoroughly grind the sample and KBr together with a mortar and pestle to ensure a homogeneous mixture and a fine, uniform particle size.

  • Instrument Preparation: Fill the DRIFTS sample cup with the pure, dry KBr powder and level the surface. Record a background spectrum.

  • Sample Loading: Empty the sample cup and refill it with the prepared porphyrin-KBr mixture. Gently level the surface without compressing it too much.

  • Data Acquisition: Place the sample holder in the DRIFTS accessory and collect the sample spectrum.

  • Data Processing: The software will convert the reflectance data into a Kubelka-Munk spectrum, which is analogous to an absorbance spectrum. A baseline correction may be necessary.

DRIFTS_Workflow Start Start Prepare Prepare Sample: Dilute Porphyrin in KBr & Grind Start->Prepare Background Record Background (Pure KBr) Prepare->Background Load Load Sample Mixture into Cup Background->Load Acquire Acquire DRIFTS Spectrum Load->Acquire Process Process Data (Kubelka-Munk & Baseline) Acquire->Process Analyze Analyze Spectrum Process->Analyze End End Analyze->End

Caption: Workflow for DRIFTS analysis of porphyrin carboxylic acids.

Data Interpretation: A Case Study

Consider the FTIR spectrum of a meso-tetra(4-carboxyphenyl)porphyrin (TCPP). In its solid, protonated form, one would expect to see a very broad O-H stretch from 3300-2500 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹. If this porphyrin is then adsorbed onto a basic metal oxide surface like TiO₂, a noticeable change in the spectrum would occur. The broad O-H band would diminish or disappear, and the C=O peak at ~1700 cm⁻¹ would be replaced by the asymmetric and symmetric carboxylate stretches, indicating deprotonation and covalent attachment to the surface.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of porphyrin carboxylic acids, providing rapid and reliable information on their functional groups and intermolecular interactions. By understanding the principles of FTIR and the characteristic peak positions, and by employing appropriate experimental protocols, researchers can gain valuable insights into the properties of these important molecules. When combined with complementary techniques such as Raman and NMR spectroscopy, a comprehensive picture of the porphyrin's structure and function can be achieved, accelerating research and development in the many fields where these versatile compounds are applied.

References

  • AZoM. (2025, June 20). 5 Proven Methods To Get Accurate Results From Your DRIFTS Experiments. [Link]

  • Beames, J. M., et al. (2010). The spectroscopy of jet-cooled porphyrins: an insight into the vibronic structure of the Q band. Journal of Porphyrins and Phthalocyanines, 14(01), 17-25. [Link]

  • Cheng, L., et al. (2011). Spectroscopic identification of reactive porphyrin motions. The Journal of Chemical Physics, 135(1), 014502. [Link]

  • Solovyov, K. N., et al. (1973). Raman Spectra of Porphyrins. Journal of Luminescence, 6(5), 455-462. [Link]

  • Strei, G., et al. (2009). Vibration and Fluorescence Spectra of Porphyrin-Cored 2,2-Bis(methylol)-propionic Acid Dendrimers. International Journal of Molecular Sciences, 10(12), 5228-5251. [Link]

  • Kitagawa, T., et al. (1976). Resonance Raman spectra of metallooctaethylporphyrins. Low frequency vibrations of porphyrin and iron-axial ligand stretching modes. The Journal of Physical Chemistry, 80(11), 1191-1197. [Link]

  • Specac Ltd. (2025, July 4). Key considerations for sample prep for DRIFTS experiment. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

  • Adar, F. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Molecules, 30(3), 569. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • ResearchGate. (n.d.). Characteristic peak positions in the Fourier-transform infrared (FTIR) spectra of the reference materials in cm⁻¹. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For. [Link]

  • Berthomieu, C., & Hienerwadel, R. (2009). Fourier transform infrared (FTIR) spectroscopy. In Biophysical techniques in photosynthesis II (pp. 23-45). Springer, Dordrecht. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • Southwest Research Institute. (n.d.). DRIFTS - Diffuse Reflectance Infrared Fourier Transform Spectroscopy. [Link]

  • ResearchGate. (n.d.). DRIFT spectra of porphyrin@NU-1000 compositions collected at room temperature (RT) and 120 °C. [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

  • D'Urso, A., et al. (2021). Effects of the Mixing Protocol on the Self-Assembling Process of Water Soluble Porphyrins. Molecules, 26(2), 421. [Link]

  • Weng, L., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology, 58(1), 323-332. [Link]

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  • El-Gindy, A., et al. (2018). FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis. Analytical Methods, 10(37), 4546-4556. [Link]

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A Comparative Guide to the Electrochemical Redox Potentials of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science, catalysis, and drug development, understanding the electronic properties of porphyrin macrocycles is paramount. Their versatile redox behavior underpins their utility in applications ranging from photodynamic therapy and solar energy conversion to electrocatalysis.[1] This guide provides an in-depth comparison of the electrochemical redox potentials of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CPTPP), contextualized against its parent compound, meso-tetraphenylporphyrin (H₂TPP), and the fully substituted analogue, meso-tetrakis(4-carboxyphenyl)porphyrin (H₂TCPP).

The introduction of functional groups onto the porphyrin periphery is a well-established strategy for tuning its electronic characteristics. The electron-withdrawing or -donating nature of these substituents directly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the potentials at which the molecule is oxidized and reduced.[2][3]

The Influence of the Carboxyphenyl Substituent

The 4-carboxyphenyl group is a key functional moiety. The carboxylic acid function imparts greater solubility in polar solvents and provides a crucial anchor point for conjugation to surfaces or other molecules.[4] From an electronic standpoint, the carboxyl group acts as an electron-withdrawing group, pulling electron density from the porphyrin's π-conjugated system. This electronic perturbation is expected to stabilize the LUMO, making the porphyrin easier to reduce (a less negative reduction potential). Conversely, it stabilizes the HOMO, making the porphyrin more difficult to oxidize (a more positive oxidation potential).[2][5]

This guide will compare the experimentally determined redox potentials of the benchmark H₂TPP with those of H₂TCPP to illustrate the significant impact of full carboxylation. This comparison allows us to logically infer the electrochemical behavior of the mono-substituted CPTPP.

Comparative Analysis of Redox Potentials

The redox potentials of porphyrins are typically determined using cyclic voltammetry (CV). The data presented here are referenced against the Saturated Calomel Electrode (SCE), a common standard in electrochemical measurements. The experiments are generally conducted in a non-aqueous solvent like dichloromethane (DCM) with a supporting electrolyte such as tetrabutylammonium perchlorate (TBAP).[2]

CompoundStructureFirst Oxidation (E₁/₂) (V vs. SCE)First Reduction (E₁/₂) (V vs. SCE)Expected Trend for CPTPP
meso-Tetraphenylporphyrin (H₂TPP) A porphyrin core with four unsubstituted phenyl groups at the meso positions.+1.09[3]-1.21[3]Baseline
This compound (CPTPP) A porphyrin core with one carboxyphenyl group and three phenyl groups at the meso positions.More positive than H₂TPPLess negative than H₂TPPThe single electron-withdrawing group is expected to shift potentials in the same direction as H₂TCPP, but to a lesser extent.
meso-Tetrakis(4-carboxyphenyl)porphyrin (H₂TCPP) A porphyrin core with four carboxyphenyl groups at the meso positions.+1.15 (anodic peak)[6]-1.20 (cathodic peak)[6]Illustrates maximum effect

Experimental Protocol: Cyclic Voltammetry of Porphyrins

The determination of redox potentials is a cornerstone of electrochemical characterization. Here, we outline a self-validating protocol for obtaining reliable and reproducible cyclic voltammetry data for porphyrin derivatives.

Objective: To determine the first oxidation and first reduction potentials of the target porphyrin (e.g., CPTPP) and compare them to a reference compound (e.g., H₂TPP).

Materials:

  • Working Electrode: Glassy Carbon Electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire

  • Solvent: Dichloromethane (DCM), anhydrous

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP), 0.1 M

  • Analyte: this compound (CPTPP), ~1 mM solution

  • Reference Compound: meso-Tetraphenylporphyrin (H₂TPP), ~1 mM solution

  • Internal Standard: Ferrocene (for referencing vs. Fc/Fc⁺ if desired)

  • Potentiostat

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water, followed by the solvent (DCM).

    • Dry the electrode completely.

  • Electrochemical Cell Setup:

    • Prepare a ~1 mM solution of the porphyrin in a 0.1 M solution of TBAP in anhydrous DCM.

    • Place the solution in the electrochemical cell.

    • Insert the working, reference, and counter electrodes into the cell.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Record the cyclic voltammogram of the solvent and supporting electrolyte alone to establish the potential window and identify any background peaks.

    • Record the cyclic voltammogram of the porphyrin solution. A typical scan rate is 100 mV/s.[2]

    • Scan in both the positive (for oxidation) and negative (for reduction) directions.

    • Repeat the measurement for the reference compound (H₂TPP) under identical conditions for a direct comparison.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • For a reversible or quasi-reversible process, the half-wave potential (E₁/₂) can be calculated as (Epa + Epc) / 2. This value represents the formal redox potential.

    • If an internal standard like ferrocene is used, all potentials can be referenced to the Fc/Fc⁺ couple.

Visualizing the Comparison and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_struct Molecular Structures cluster_effect Electronic Effect of -COOH Group TPP H₂TPP CPTPP CPTPP TCPP H₂TCPP Withdrawing Electron-Withdrawing Nature HOMO HOMO Stabilization (Lower Energy) Withdrawing->HOMO LUMO LUMO Stabilization (Lower Energy) Withdrawing->LUMO Oxidation Harder to Oxidize (More Positive E₁/₂) HOMO->Oxidation Reduction Easier to Reduce (Less Negative E₁/₂) LUMO->Reduction

Caption: Comparison of porphyrin structures and the electronic effect of the carboxyl group.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Polish Working Electrode B Prepare Porphyrin Solution with Supporting Electrolyte A->B C Assemble 3-Electrode Cell B->C D Purge with Inert Gas C->D E Connect to Potentiostat D->E F Run Background Scan (Solvent + Electrolyte) E->F G Run Sample Scan (Cyclic Voltammetry) F->G H Identify Anodic & Cathodic Peaks G->H I Calculate Half-Wave Potentials (E₁/₂) H->I J Compare with Reference Compound I->J

Caption: Experimental workflow for cyclic voltammetry of porphyrins.

Conclusion

The strategic functionalization of porphyrins is a powerful tool for tailoring their electrochemical properties for specific applications. The introduction of a 4-carboxyphenyl group onto the triphenylporphyrin framework, creating CPTPP, is predicted to make the molecule easier to reduce and harder to oxidize compared to the parent H₂TPP. This is a direct consequence of the electron-withdrawing nature of the carboxyl substituent. By comparing the well-documented redox potentials of H₂TPP with those of the fully substituted H₂TCPP, we can confidently bracket the expected redox behavior of CPTPP. This guide provides the foundational understanding and the experimental framework necessary for researchers to verify these properties and leverage them in the design of next-generation porphyrin-based materials and devices.

References

  • Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives. Molecules. [Link]

  • Microwave-Assisted Synthesis and Evaluation of the Optoelectronic Properties of Metallated Meso-Tetraphenylporphyrin Complex. Journal of the Mexican Chemical Society. [Link]

  • Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives. National Center for Biotechnology Information. [Link]

  • Substituent Effects in the Photophysical and Electrochemical Properties of meso-Tetraphenylporphyrin Derivatives. ResearchGate. [Link]

  • Porphyrins on acid: kinetics of the photoinduced-protonation of tetrakis(4-carboxyphenyl). Royal Society of Chemistry. [Link]

  • Electrochemical data for porphyrins 1–4 and related compounds. ResearchGate. [Link]

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  • Photophysical and electrochemical properties of meso -tetrathien-2′-yl porphyrins compared to meso -tetraphenylporphyrin. University of Groningen Research Portal. [Link]

  • Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives. MDPI. [Link]

  • Tetrakis (4-carboxyphenyl) porphyrin and Ru(bpy)32+ modified SiO2 nanospheres for potential and wavelength resolved electrochemiluminescence. Journal of Materials Chemistry C. [Link]

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  • 5,10,15,20-tetraphenylporphyrin alpha-isomer as. SSRN. [Link]

  • Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte. National Institutes of Health. [Link]

  • First oxidation and first reduction potentials in CH 2 Cl 2 (vs. Fc/Fc + ). ResearchGate. [Link]

  • Calculated redox potentials vs. Fc/Fc + for the reduction to the mono-, di-, tetra-and hexaanions. ResearchGate. [Link]

  • Efficient Routes to A 3 B-Type meso-(4-Carboxyphenyl) Porphyrin Derivatives. ACS Publications. [Link]

  • Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II) with pyrazine. Journal of King Saud University - Science. [Link]

  • Adsorption and Photoactivity of Tetra(4-carboxyphenyl)porphyrin (TCPP) on Nanoparticulate TiO2. Portland State University Library. [Link]

  • I. Synthesis of Meso-Tetrakis(4-carboxyphenyl)porphyrinatoiron(III) [Fe(III. [Link]

  • Electrochemical Behavior of meso-Substituted Porphyrins: The Role of Cation Radicals to the Half-Wave Oxidation Potential Splitting. ResearchGate. [Link]

  • Meso-tetra (4-carboxyphenyl) porphyrin (TCPP) is incorporated into cancer cells by the CD320 receptor and clathrin mediated endocytosis. bioAffinity Technologies. [Link]

  • The ferrocene effect: enhanced electrocatalytic hydrogen production using meso-tetraferrocenyl porphyrin palladium (II) and. SciSpace by Typeset. [Link]rocene-effect-enhanced-electrocatalytic-hydrogen-2d2y7r2q)

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CPTPP)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CPTPP). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide provides not just a set of procedures, but the underlying principles to ensure that every step of the disposal process is conducted with scientific integrity and a deep understanding of the material's properties. Our goal is to empower you with the knowledge to manage your chemical waste streams effectively, ensuring a safe laboratory environment for everyone.

Hazard Identification and Risk Assessment: Know Your Compound

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. This compound, while not classified as acutely toxic in all forms, presents notable irritant properties that demand careful handling.

Based on safety data for the compound and its close analogs, the primary hazards are:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (H319): The compound is a serious eye irritant.[1][2]

  • Respiratory Irritation (H335): Inhalation of the dust or aerosols may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed (H302): One safety data sheet indicates that the tetrakis(4-carboxyphenyl)porphyrin analog is harmful if swallowed.[2]

These classifications necessitate that CPTPP be treated as a hazardous chemical waste. It must never be disposed of in regular trash or via sink drains.[3][4] The environmental impact of porphyrins, while not fully elucidated in all disposal scenarios, warrants their collection as chemical waste to prevent release into aquatic systems.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling CPTPP in any form, including its waste products. The selection of PPE is directly informed by the hazard assessment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]
Eye Protection Safety goggles or glasses with side shieldsTo protect against dust particles and splashes, preventing serious eye irritation.[2][6]
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A dust mask may be required if handling large quantities of solid waste that could become airborne.To minimize inhalation of dust and prevent respiratory tract irritation.[1][2]

Waste Segregation and Containerization: The Foundation of Safe Disposal

Effective waste management begins with proper segregation at the point of generation.[7][8] Mixing incompatible waste streams can lead to dangerous chemical reactions, making disposal more complex and hazardous.[9][10]

CPTPP Waste Segregation Protocol:

  • Identify the Waste Stream: CPTPP waste is classified as non-halogenated solid organic chemical waste . If dissolved in a solvent, it will belong to the corresponding liquid waste stream (e.g., non-halogenated flammable solvent waste).

  • Avoid Incompatibilities: Do not mix CPTPP waste with:

    • Strong acids or bases.[10]

    • Strong oxidizing or reducing agents.[2]

    • Halogenated waste streams.

    • Aqueous waste.

  • Container Selection:

    • Solid Waste: Use a clearly labeled, sealable, and sturdy container. A wide-mouth plastic or glass jar with a screw-top lid is ideal.[11] The original chemical container, if empty, is often the best choice.[3]

    • Liquid Waste (Solutions of CPTPP): Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle designed for chemical waste.[12] Ensure the container material is compatible with the solvent used.

  • Labeling: This is a critical step for regulatory compliance and safety. The waste container must be labeled as soon as the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4][13]

    • An accurate estimation of the concentration or percentage of all components, including solvents.[13]

    • The date when waste was first added to the container.

    • The name and contact information of the generating researcher or lab.[9]

WasteSegregation start Waste Generated: This compound is_solid Is the waste a solid (powder, contaminated wipes, etc.)? start->is_solid is_liquid Is the waste a solution? start->is_liquid solid_container Place in container labeled: 'Solid Non-Halogenated Organic Waste' is_solid->solid_container Yes liquid_container Place in container labeled with solvent type (e.g., 'Flammable Non-Halogenated Liquid Waste') is_liquid->liquid_container Yes label_info Ensure label includes: - 'Hazardous Waste' - Full chemical names & percentages - Accumulation start date solid_container->label_info liquid_container->label_info caption CPTPP Waste Segregation Decision Tree

Caption: CPTPP Waste Segregation Decision Tree

Step-by-Step Disposal Workflow

This workflow provides a clear path from waste generation to final disposal, ensuring safety and compliance at every stage.

Step 1: Point of Generation

  • Immediately after your experiment, collect all waste materials containing CPTPP. This includes residual powder, contaminated weighing paper, pipette tips, and any rinseate from cleaning glassware (the first rinse must always be collected as hazardous waste).[4]

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

  • Store your properly labeled waste container in a designated SAA within your laboratory.[10][14]

  • The SAA must be at or near the point of generation and under the control of the lab personnel generating the waste.[13]

  • Keep the container tightly closed at all times, except when adding waste.[3][11] A funnel left in the opening is not considered a closed container.[12][13]

  • Ensure secondary containment (such as a tray) is used for liquid waste containers to contain any potential leaks.[11]

Step 3: Container Management

  • Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[15]

  • Regularly inspect the container for any signs of degradation, leaks, or external residue.[3][13]

Step 4: Requesting Disposal

  • Once the waste container is full (or you are finished generating that waste stream), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[15][16]

  • Follow your institution's specific procedure for requesting a chemical waste pickup. This typically involves an online form or a dedicated phone line.[3][4]

Step 5: Awaiting Pickup

  • Store the sealed, full container in the SAA until it is collected by trained EHS personnel. Do not move the waste to hallways or other public areas.[4]

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS Interaction A 1. Waste Generation (e.g., residual CPTPP, contaminated materials) B 2. Segregate & Containerize (Select compatible container, apply proper label) A->B C 3. Store in Satellite Accumulation Area (SAA) (Keep container closed) B->C D 4. Fill Container to ≤90% & Finalize Label C->D E 5. Submit Waste Pickup Request to EHS D->E F 6. EHS Collection (Trained personnel retrieve waste) E->F G 7. Final Compliant Disposal (Transport to licensed facility) F->G caption End-to-End CPTPP Disposal Workflow

Caption: End-to-End CPTPP Disposal Workflow

Spill and Emergency Procedures

Accidents can happen, and a clear, pre-defined plan is essential for a safe response.

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether you have the appropriate training and materials to clean it up safely. For large or unmanageable spills, contact your institution's EHS/Safety office immediately.[11]

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid raising dust.[1][6]

    • For liquid spills (solutions of CPTPP), cover with an inert absorbent material like vermiculite or sand.[2][15]

    • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[15]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility. Proper chemical waste management is a cornerstone of professional scientific practice, protecting you, your colleagues, and the environment.

References

  • 5,10,15,20-tetra(4-carboxyphenyl) porphyrin - SUNUM e-store.SUNUM e-store.
  • Tetrakis (4-carboxyphenyl) porphyrin-SDS-MedChemExpress.MedChemExpress.
  • Laboratory Chemical Waste Handling and Disposal Guidelines.University of Canterbury.
  • This compound - PubChem.National Center for Biotechnology Information.
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
  • Chemical Waste Management for Laboratories.Physikalisch-Technische Bundesanstalt.
  • 5-Mono(4-carboxyphenyl)-10,15,20-triphenyl porphine.Frontier Specialty Chemicals.
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
  • Proper Disposal of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: A Guide for Laboratory Professionals.Benchchem.
  • Chemical Waste Disposal Guidelines.Emory University.
  • Material Safety Data Sheet - Porphychem.Porphychem.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.University of Pennsylvania.
  • Chemical Waste Disposal.Stanford Environmental Health & Safety.
  • Laboratory chemical waste disposal guidelines.University of Otago.
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal.Today's Clinical Lab.
  • Hazardous Waste Disposal Guide.Dartmouth College Environmental Health and Safety.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.Labor Security System.
  • Hazardous Chemical Waste Management Guidelines.Columbia University Research.

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Personal protective equipment for handling 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

[1]

Executive Summary & Risk Profile

Handling 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (TCPP) requires a dual-focus safety strategy. You are not only protecting personnel from chemical exposure but also protecting the compound from environmental degradation.[1]

As a porphyrin derivative with a carboxylic acid functional group, this compound presents a unique intersection of hazards:

  • Phototoxicity & Reactivity: Like most porphyrins, TCPP is a photosensitizer.[1] Upon exposure to light, it can generate singlet oxygen (

    
    ) and other Reactive Oxygen Species (ROS). This creates a risk of phototoxic skin reactions for the researcher and oxidative degradation of your sample [1, 2].[1]
    
  • Electrostatic Behavior: The dry powder form is highly prone to static charge accumulation, leading to "flying powder" phenomena that compromise containment and weighing accuracy [3].[1]

  • Solvent-Mediated Permeation: TCPP is often dissolved in dipolar aprotic solvents (DMF, DMSO).[1] These solvents readily penetrate standard nitrile gloves and can carry the dissolved porphyrin through the skin barrier [4].[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for maintaining both safety and assay integrity.

Protection ZoneCore EquipmentSpecification & Rationale
Ocular Chemical Splash Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant.Rationale: Safety glasses with side shields are insufficient for fine powders that carry static charge.[2][1] Goggles seal the eyes from airborne dust and accidental splashes of irritating acidic solutions.[1]
Dermal (Hands) Double-Gloving Strategy Inner Layer: 4 mil Nitrile (High dexterity).Outer Layer: 8 mil Nitrile or Laminate (if using DMF/DMSO).Rationale: Standard 4 mil nitrile degrades in <15 mins against DMF.[1] Double gloving provides a "time buffer" to remove gloves safely upon contamination [4].[1]
Respiratory Engineering Control Primary: Certified Fume Hood.Secondary: N95/P2 Particulate Respirator (only if hood work is impossible).Rationale: Prevents inhalation of fine particulates which are respiratory tract irritants (H335).[1]
Body Lab Coat (Cotton/Blend) Spec: Snap closures, long sleeves, high neck.Rationale: Synthetic fibers can build static charge, exacerbating powder handling issues.[2] Cotton is preferred for static dissipation.[1]

Operational Workflow & Decision Logic

The following diagram outlines the critical decision points and safety barriers during the handling process.

TCPP_Handling_WorkflowStartSTART: TCPP HandlingEnv_Check1. Environment Check:Amber/Low Light?Fume Hood Active?Start->Env_CheckState_DecisionMaterial State?Env_Check->State_DecisionSolid_HandlingSOLID (Powder)Risk: Static & InhalationState_Decision->Solid_Handling WeighingLiquid_HandlingSOLUTION (DMF/DMSO)Risk: PermeationState_Decision->Liquid_Handling Dissolving/PipettingStatic_ControlStatic Mitigation:Use Anti-static Gunor Polonium StripSolid_Handling->Static_ControlGlove_ProtocolGlove Protocol:Double Nitrile RequiredChange outer pair every 30 minsLiquid_Handling->Glove_ProtocolWeighingWeighing:Use Glass/Metal Spatula(Avoid Plastic)Static_Control->WeighingDissolutionDissolution:Add Solvent SlowlyCap ImmediatelyGlove_Protocol->DissolutionWeighing->Liquid_Handling Transfer to SolventWasteDisposal:Segregate as HazardousOrganic WasteDissolution->Waste

Figure 1: Decision logic for handling TCPP, emphasizing static control for solids and permeation barriers for liquids.

Detailed Handling Protocols

A. Preparation: The "Amber Rule"

Before opening the container, verify lighting conditions.[1]

  • Protocol: Turn off direct overhead fluorescent lights. Use ambient light or install amber sleeves on hood lights.[1]

  • Why: Porphyrins absorb strongly in the Soret band (~400-450 nm).[1] Standard lab lighting overlaps with this absorption, triggering the generation of singlet oxygen. This degrades your compound before the experiment begins [2].[1]

B. Weighing Solids (Static Management)

Dry porphyrin powders are notoriously static-prone.[1] They will "jump" from the spatula to the balance pan or glove, causing contamination.

  • Equilibration: Place the closed container in the fume hood 15 minutes prior to opening to equilibrate temperature and humidity.

  • Ionization: If available, use an ionizing anti-static gun on the weigh boat and spatula before touching the powder.[1]

  • Transfer: Use a metal or glass spatula .[1] Never use plastic spatulas, as they generate triboelectric charge that repels the powder [3].

  • Containment: Weigh into a glass vial with a screw cap, not an open weigh boat, to minimize exposure time.

C. Solubilization (The Permeation Risk)

If dissolving in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO):

  • Glove Check: Inspect outer gloves for micro-tears.

  • Technique: Add solvent to the solid (do not add solid to solvent) to prevent "puffing" of the powder.[1]

  • Spill Response: If a drop lands on your glove, do not wipe it .[1] Immediately remove the outer glove, wash the inner glove with soap/water, and don a fresh outer glove.

    • Note: DMF can break through standard nitrile in 6–10 minutes.[1] The porphyrin solute will be carried through the skin, potentially causing photosensitivity at the exposure site [4].[3]

Waste Disposal & Decontamination[2]

  • Solid Waste: Contaminated weigh boats, pipettes, and wipes must be disposed of in a dedicated "Hazardous Solid Waste" container. Do not use general trash.

  • Liquid Waste: Segregate into "Organic Solvents - Halogenated" or "Non-Halogenated" depending on your co-solvent.[1] Label clearly with "Contains Porphyrin / Photosensitizer."[1]

  • Glassware: Rinse glassware with acetone before washing with detergent.[1] Porphyrins adhere strongly to glass; acetone solubilizes them effectively.[1]

References

  • National Institutes of Health (NIH). Sunscreen and Photoprotection Habits for Patients With Porphyria and Non‐Porphyric Photosensitivity Conditions.[1] (2025).[1][4] Available at: [Link]

  • Chimia. Electrostatic Hazards in Powder Handling Operations. (1997).[1] Available at: [Link]

  • Ansell / Fisher Scientific. Chemical Permeation Times of Disposable Gloves (Nitrile vs DMF/DMSO). Available at: [Link][2]

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